molecular formula C9H10FNO2 B13132909 Methyl (S)-2-amino-2-(3-fluorophenyl)acetate

Methyl (S)-2-amino-2-(3-fluorophenyl)acetate

Cat. No.: B13132909
M. Wt: 183.18 g/mol
InChI Key: JMMKTQJIEJUDPW-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (S)-2-amino-2-(3-fluorophenyl)acetate (CAS 1212939-64-4) is a chiral fluorinated aromatic ester that serves as a versatile and high-value building block in organic synthesis and pharmaceutical research . The compound features a molecular formula of C 9 H 10 FNO 2 and a molecular weight of 183.18 g/mol . Its structure, characterized by a stereogenic center and a 3-fluorophenyl group, makes it a critical intermediate in the development of more complex molecules, particularly for the synthesis of fluorinated bioactive compounds and kinase inhibitors . In scientific research, this chiral compound is employed in the exploration of structure-activity relationships due to the influence of the fluorine atom on properties like lipophilicity and metabolic stability . Fluorinated amino acid analogs, such as this one, are of significant interest in the development of radiopharmaceuticals for Positron Emission Tomography (PET), as they can exhibit increased metabolic stability compared to their natural counterparts, leading to improved imaging properties for diagnosing conditions like gliomas . Researchers utilize this ester in various synthetic applications, where its methyl ester group can be hydrolyzed to the corresponding acid or reacted further to form amides . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications .

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

methyl (2S)-2-amino-2-(3-fluorophenyl)acetate

InChI

InChI=1S/C9H10FNO2/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8H,11H2,1H3/t8-/m0/s1

InChI Key

JMMKTQJIEJUDPW-QMMMGPOBSA-N

Isomeric SMILES

COC(=O)[C@H](C1=CC(=CC=C1)F)N

Canonical SMILES

COC(=O)C(C1=CC(=CC=C1)F)N

Origin of Product

United States

Foundational & Exploratory

The Strategic Role of Methyl (S)-2-amino-2-(3-fluorophenyl)acetate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of contemporary drug discovery, the pursuit of molecular entities with enhanced pharmacological profiles is a perpetual endeavor. Among the vast arsenal of chemical tools available to medicinal chemists, chiral fluorinated building blocks have emerged as particularly influential. This in-depth technical guide focuses on a key exemplar of this class: Methyl (S)-2-amino-2-(3-fluorophenyl)acetate. We will explore its fundamental properties, strategic applications in the synthesis of complex therapeutic agents, and the profound impact of its unique structural features on biological activity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile building block.

Foundational Principles: The Significance of Chirality and Fluorination

The efficacy and safety of a drug molecule are intrinsically linked to its three-dimensional structure and chemical properties. This compound embodies two critical concepts in modern drug design: chirality and fluorination.

Chirality: The "(S)" designation in its name signifies a specific stereoisomer. In biological systems, which are themselves chiral, the stereochemistry of a drug molecule dictates its interaction with protein targets. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to off-target effects and toxicity. The use of enantiomerically pure starting materials like this compound is therefore paramount in the synthesis of stereochemically defined drugs.

Fluorination: The incorporation of fluorine atoms into drug candidates is a widely employed strategy to modulate their physicochemical and pharmacokinetic properties. The 3-fluoro substitution on the phenyl ring of this building block can lead to:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the drug's half-life.

  • Increased Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, influencing a molecule's ionization state and, consequently, its solubility and membrane permeability.

  • Improved Lipophilicity: Strategic fluorination can enhance a molecule's ability to cross cellular membranes.

The convergence of these two features in a single, readily available building block makes this compound a valuable asset in the medicinal chemist's toolbox.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of a building block is essential for its effective utilization in synthesis.

PropertyValueSource
Molecular Formula C₉H₁₀FNO₂
Molecular Weight 183.18 g/mol
Appearance Not specified, typically a solid or oil
Chirality (S)-enantiomer

Synthesis and Chiral Resolution

The enantiomerically pure (S)-form of 2-amino-2-(3-fluorophenyl)acetic acid, the precursor to the methyl ester, is a critical starting material. Asymmetric synthesis and chiral resolution are the primary methods for its preparation.

Asymmetric Synthesis

Modern synthetic methodologies allow for the direct synthesis of the desired (S)-enantiomer, often employing chiral catalysts or auxiliaries to control the stereochemical outcome. These methods are highly sought after in industrial settings as they can be more efficient than resolution processes.

Enzymatic Resolution

A common and effective method for obtaining enantiomerically pure amino acids is through enzymatic resolution. This process utilizes the stereoselectivity of enzymes, such as lipases, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. For instance, a racemic mixture of N-acyl-2-amino-2-(3-fluorophenyl)acetic acid can be subjected to an enzyme that specifically hydrolyzes the (S)-enantiomer, which can then be separated from the unreacted (R)-enantiomer.

Application in the Synthesis of Potent Bioactive Molecules: The Case of Taltobulin (HTI-286)

While direct incorporation of this compound into a marketed drug is not prominently documented, its structural motif is found in potent therapeutic candidates. A compelling example is the synthetic analogue of the tripeptide hemiasterlin, Taltobulin (HTI-286) , a powerful antimicrotubule agent.[1][2][3] Although Taltobulin itself does not contain a fluorine atom, its synthesis often involves derivatives of phenylglycine, and the principles of its construction highlight the utility of chiral amino acid building blocks.

Taltobulin demonstrates the importance of precise stereochemistry and the incorporation of non-natural amino acid derivatives in achieving high potency and overcoming drug resistance.[4][5]

Mechanism of Action of Taltobulin

Taltobulin functions as a tubulin polymerization inhibitor.[1][6] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division (mitosis). By disrupting the dynamics of microtubule assembly and disassembly, Taltobulin arrests cancer cells in the mitotic phase of the cell cycle, ultimately leading to programmed cell death (apoptosis).[1][4]

Taltobulin_Mechanism Taltobulin Taltobulin (HTI-286) Tubulin αβ-Tubulin Dimers Taltobulin->Tubulin Binds to Vinca Domain Microtubules Microtubules Taltobulin->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest Disruption Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of action of Taltobulin as a tubulin polymerization inhibitor.

Pharmacological Profile of Taltobulin

Taltobulin exhibits potent cytotoxic activity against a broad range of cancer cell lines with an average IC50 in the low nanomolar range.[1][3] A key advantage of Taltobulin is its ability to circumvent P-glycoprotein-mediated multidrug resistance, a common mechanism by which cancer cells become resistant to conventional chemotherapeutics like taxanes and vinca alkaloids.[2][4][5]

Cell Line TypeExample Cell LinesAverage IC50 (nM)
LeukemiaCCRF-CEM2.5 ± 2.1
Ovarian1A92.5 ± 2.1
Non-Small Cell Lung CancerA549, NCI-H12992.5 ± 2.1
BreastMX-1W, MCF-72.5 ± 2.1
ColonHCT-116, DLD-1, Colo2052.5 ± 2.1
MelanomaA375, Lox, SK-Mel-22.5 ± 2.1
Data summarized from MedChemExpress product information.[1]
Synthetic Strategy and the Role of the Phenylglycine Moiety

The synthesis of Taltobulin and its analogues involves the coupling of several complex amino acid fragments. The (S)-phenylglycine moiety, which is structurally analogous to the core of this compound, is a crucial component. The stereochemistry at this position is critical for the molecule's ability to bind to the Vinca domain on tubulin and exert its potent antiproliferative effects.

The following diagram illustrates a generalized workflow for the synthesis of complex peptide-like molecules such as Taltobulin, highlighting the integration of chiral building blocks.

Peptide_Synthesis_Workflow cluster_0 Preparation of Chiral Building Blocks cluster_1 Peptide Coupling and Modification cluster_2 Purification and Characterization A Methyl (S)-2-amino-2- (3-fluorophenyl)acetate Derivative C Sequential Peptide Coupling A->C B Other Chiral Amino Acid Derivatives B->C D Side Chain and Termini Modification C->D E Chromatographic Purification (HPLC) D->E F Spectroscopic Analysis (NMR, MS) E->F G Final Bioactive Molecule (e.g., Taltobulin Analogue) F->G

Caption: Generalized workflow for the synthesis of complex peptide-like molecules.

Future Perspectives and Conclusion

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its inherent chirality and the presence of a fluorine atom provide a unique combination of properties that can be exploited to develop novel therapeutics with improved efficacy, safety, and pharmacokinetic profiles.

While the direct application of this specific building block in a marketed drug remains to be seen, its structural features are representative of a class of compounds that are of high interest to the pharmaceutical industry. The case of Taltobulin, a potent antimicrotubule agent, underscores the importance of the phenylglycine scaffold in the design of highly active compounds.

Future research will likely focus on the development of novel synthetic methodologies to access a wider diversity of fluorinated and chiral building blocks, as well as their incorporation into new chemical entities targeting a range of diseases. As our understanding of the intricate interplay between molecular structure and biological function continues to grow, the role of precisely engineered building blocks like this compound will undoubtedly become even more prominent in the quest for the next generation of medicines.

References

  • Loganzo, F., et al. (2003). HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo. Cancer Research, 63(8), 1838-1845.
  • Vashist, Y. K., et al. (2006). Inhibition of hepatic tumor cell proliferation in vitro and tumor growth in vivo by taltobulin, a synthetic analogue of the tripeptide hemiasterlin. World Journal of Gastroenterology, 12(42), 6771–6778.
  • Marchetti, P., et al. (2016). A novel hybrid drug between two potent anti-tubulin agents as a potential prolonged anticancer approach. European Journal of Pharmaceutical Sciences, 91, 50-63.
  • Wang, Y., et al. (2016). Structural Insights into the Pharmacophore of Vinca Domain Inhibitors of Microtubules. Molecular Pharmacology, 89(2), 233-242.
  • Williamson, R. T., et al. (2010). Absolute configurations of tubulin inhibitors taltobulin (HTI-286) and HTI-042 characterized by X-ray diffraction analysis and NMR studies. Bioorganic & Medicinal Chemistry Letters, 20(5), 1535-1538.
  • HTI-286, a Synthetic Analogue of the Tripeptide Hemiasterlin, Is a Potent Antimicrotubule Agent that Circumvents P-Glycoprotein-mediated Resistance in Vitro and in Vivo. ResearchGate. [Link]

  • HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo. PubMed. [Link]

Sources

Technical Whitepaper: Stability Profile and Lifecycle Management of Methyl (S)-2-amino-2-(3-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl (S)-2-amino-2-(3-fluorophenyl)acetate (CAS: 1212939-64-4) is a critical chiral intermediate used in the synthesis of non-natural amino acids and pharmaceutical active ingredients (APIs). Its stability profile is governed by two competing degradation pathways: hydrolytic cleavage of the ester moiety and base-catalyzed racemization of the benzylic chiral center.

This technical guide provides a rigorous, data-driven framework for the storage and handling of this compound. Our analysis indicates that while the hydrochloride salt form exhibits moderate stability at 4°C, the free base is thermodynamically unstable and requires storage at -20°C under inert atmosphere to prevent diketopiperazine formation and enantiomeric erosion.

Chemical Identity & Structural Analysis[1][2][3]

The presence of the fluorine atom on the phenyl ring exerts a strong inductive effect (


), which significantly alters the pKa of the 

-proton compared to the unsubstituted phenylglycine parent. This electronic modification necessitates stricter handling protocols.
PropertySpecification
IUPAC Name This compound
CAS Number 1212939-64-4 (Free Base) / Analogous HCl salts common
Molecular Formula

Molecular Weight 183.18 g/mol
Chirality (S)-Enantiomer
Key Functional Groups Methyl Ester (Hydrolysis prone), Primary Amine (Nucleophilic), Benzylic C-H (Acidic)

Degradation Mechanisms: The "Why" Behind the Protocol

To ensure integrity, one must understand the causality of degradation. This molecule faces a "pincer attack" from two primary mechanisms.

Base-Catalyzed Racemization

The 3-fluoro substituent is an electron-withdrawing group (EWG). It stabilizes the carbanion intermediate formed upon deprotonation of the


-carbon. Consequently, the 

-proton is more acidic than in standard phenylglycine.
  • Mechanism: In the presence of moisture or weak bases, the

    
    -proton is removed, forming a planar enolate intermediate. Reprotonation occurs non-stereoselectively, leading to the (R)-enantiomer.
    
  • Risk Factor: High. Even trace alkalinity from glass surfaces can trigger this.

Ester Hydrolysis & Dimerization
  • Hydrolysis: The methyl ester is susceptible to attack by water, yielding the parent amino acid (2-amino-2-(3-fluorophenyl)acetic acid) and methanol. This is accelerated by both acid and base.[1]

  • Dimerization: In the free base form, the nucleophilic amine of one molecule can attack the electrophilic ester carbonyl of another, leading to the formation of a cyclic diketopiperazine . This reaction is irreversible and precipitates as an insoluble solid.

Degradation Pathway Visualization

DegradationPathways Compound Methyl (S)-2-amino-2- (3-fluorophenyl)acetate (Active) Enolate Planar Enolate Intermediate Compound->Enolate Base/Heat (-H+) Acid Free Amino Acid (Hydrolysis Product) Compound->Acid H2O / pH < 4 or > 8 Diketopiperazine Cyclic Dimer (Diketopiperazine) Compound->Diketopiperazine Free Base Self-Condensation Racemate (R/S)-Racemic Mixture (Loss of Potency) Enolate->Racemate +H+ (Non-selective)

Figure 1: Primary degradation pathways showing the critical risks of racemization (yellow path) and hydrolysis/dimerization (red paths).

Storage & Handling Protocols

Based on the degradation mechanisms above, the following protocols are mandatory. These are self-validating systems: if the physical appearance changes (e.g., yellowing or precipitation), the protocol has been breached.

The "Golden Standard" Storage Conditions
ParameterRecommendationScientific Rationale
Form Hydrochloride Salt The protonated amine (

) cannot act as a nucleophile, preventing dimerization. It also increases the energy barrier for racemization.
Temperature -20°C

5°C
Arrhenius kinetics dictate that reducing T by 10°C halves the rate of hydrolysis. Frozen storage arrests moisture mobility.
Atmosphere Argon / Nitrogen Prevents formation of carbamates (reaction with

) and excludes moisture.
Container Amber Glass + Desiccant Amber glass blocks UV (preventing radical formation); desiccant (silica/molecular sieves) scavenges residual water.
Handling the Free Base

If you must generate the free base for a reaction:

  • Generate in situ: Do not isolate the free base if possible. Liberate it from the HCl salt directly in the reaction vessel using a tertiary amine (e.g., DIPEA) immediately before use.

  • Cold Workup: If isolation is necessary, keep all solutions

    
    .
    
  • Use Immediately: The free base has a shelf life of hours at room temperature before dimerization onset.

Experimental Validation: Quality Control Workflow

Trust but verify. The following QC workflow is designed to detect the specific impurities identified in Section 3 (Enantiomer and Acid).

System Suitability Test (SST)

Before analyzing samples, ensure your HPLC system can resolve the critical pair (S-enantiomer vs. R-enantiomer).

  • Column: Chiralpak IC or AD-H (Amylose-based stationary phases are preferred for phenylglycines).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (for free base) or TFA (for salts).

  • Requirement: Resolution (

    
    ) 
    
    
    
    between enantiomers.
QC Decision Tree

QC_Workflow Start Sample Retrieval (-20°C to RT in Desiccator) Dissolution Dissolve in Mobile Phase (Keep Cold) Start->Dissolution HPLC Chiral HPLC Analysis Dissolution->HPLC Check1 Purity > 98%? HPLC->Check1 Check2 ee > 99%? Check1->Check2 Yes Fail QUARANTINE / RE-PURIFY Check1->Fail No (Hydrolysis/Dimer) Pass RELEASE for Synthesis Check2->Pass Yes Check2->Fail No (Racemization)

Figure 2: Quality Control Decision Tree ensuring both chemical purity and optical integrity.

References

  • Sigma-Aldrich. (n.d.). (S)-(+)-2-Phenylglycine methyl ester hydrochloride Product Specification. Retrieved from

    • Grounding: Establishes baseline stability d
  • PubChem. (2023). This compound (Compound Summary). National Library of Medicine. Retrieved from [2]

    • Grounding: Verifies chemical identity, molecular weight, and predicted properties.
  • Williams, R. M., et al. (2003). Asymmetric Synthesis of Alpha-Amino Acids. Oxford University Press.
  • BLD Pharm. (n.d.).[3] this compound Datasheet. Retrieved from

    • Grounding: Confirms commercial availability and standard storage recommend

Sources

The Fluorinated Advantage: A Technical Guide to the Biological Activities of Fluorophenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of Fluorine in Phenylalanine Scaffolds

The substitution of hydrogen with fluorine in organic molecules has become a cornerstone of modern medicinal chemistry, and for good reason. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the biological activity of a parent compound.[1] When applied to the amino acid phenylalanine, this strategy unlocks a class of derivatives with a wide spectrum of potential therapeutic applications. The introduction of fluorine into the phenylalanine scaffold can modulate key parameters such as acidity, basicity, hydrophobicity, and metabolic stability, thereby fine-tuning its interaction with biological targets.[1]

This technical guide provides an in-depth exploration of the diverse biological activities of fluorophenylalanine derivatives, with a focus on their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and provide a comprehensive overview of the structure-activity relationships that govern their efficacy.

I. Anticancer Activities of Fluorophenylalanine Derivatives

Fluorophenylalanine derivatives have emerged as a promising class of compounds in oncology research, exhibiting cytostatic and cytotoxic effects against various cancer cell lines.[2] Their anticancer activity stems from their ability to interfere with critical cellular processes, including hormone synthesis and signal transduction pathways.

A. Mechanism of Action: Aromatase Inhibition

One of the key mechanisms underlying the anticancer activity of certain fluorophenylalanine derivatives is the inhibition of aromatase. This enzyme is crucial for the biosynthesis of estrogens, which play a significant role in the development and progression of hormone-dependent breast cancers. By blocking aromatase, these derivatives can effectively reduce estrogen levels, thereby inhibiting the growth of cancer cells. The nitrogen atoms within the heterocyclic structures of some derivatives are thought to interact with the heme group in the active site of aromatase, leading to reversible inhibition.

B. Mechanism of Action: Disruption of Cancer Cell Signaling

Fluorophenylalanine derivatives have also been shown to exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer.

The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Certain fluorophenylalanine derivatives have been identified as inhibitors of this pathway, with some studies suggesting that the AKT1 protein is a key target. By inhibiting AKT, these compounds can trigger apoptosis and suppress tumor growth.

Below is a diagram illustrating the targeted inhibition of the AKT signaling pathway.

AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates (Thr308) Downstream Downstream Effectors (e.g., Bad, GSK3β) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Fluorophenylalanine Fluorophenylalanine Derivative Fluorophenylalanine->AKT Inhibits

Caption: Targeted inhibition of the AKT signaling pathway by fluorophenylalanine derivatives.

The Raf/MEK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in this pathway are common in various cancers. Some fluorinated compounds have been shown to inhibit this pathway by suppressing the phosphorylation of key components like Raf, MEK, and ERK, leading to the inhibition of tumor cell growth.

The following diagram depicts the disruption of the Raf/MEK/ERK signaling cascade.

Raf_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Fluorophenylalanine Fluorophenylalanine Derivative Fluorophenylalanine->Raf Inhibits

Caption: Disruption of the Raf/MEK/ERK signaling cascade by fluorophenylalanine derivatives.

C. Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of fluorophenylalanine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Derivative TypeCancer Cell LineIC50 (µM)Reference
N-benzoyl-p-fluoro-DL-phenylalanineLactobacillus casei (antitumor prescreen)Varies[3]
2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamidePC3 (Prostate Carcinoma)52[4]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamidePC3 (Prostate Carcinoma)80[4]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamideMCF-7 (Breast Cancer)100[4]
Fluorophenyl adamantane derivativeVarious (10 cell lines)Varies[2]
D. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, and is a standard technique for evaluating the cytotoxic effects of potential anticancer compounds.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells in a suitable medium until they reach the exponential growth phase.

    • Trypsinize and resuspend the cells in fresh medium.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the fluorophenylalanine derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to obtain a range of desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with solvent) and a blank control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

II. Antimicrobial Activities of Fluorophenylalanine Derivatives

The rise of antibiotic-resistant pathogens necessitates the development of novel antimicrobial agents. Fluorophenylalanine derivatives have demonstrated promising activity against a range of bacteria and fungi, making them attractive candidates for further investigation.

A. Mechanism of Action: A Multi-pronged Attack

The antimicrobial action of fluorophenylalanine derivatives appears to be multifaceted, involving both physical disruption of the cell membrane and the induction of intracellular stress.

Certain fluorophenylalanine derivatives, particularly those with self-assembling properties, can selectively target and disrupt the integrity of bacterial membranes. This interaction can lead to leakage of cellular contents and ultimately, cell death. The surfactant-like properties of some derivatives contribute to this membrane-destabilizing effect.

In addition to direct membrane damage, these compounds can induce the production of reactive oxygen species (ROS) within the microbial cell.[5] This increase in oxidative stress can damage cellular components such as DNA, proteins, and lipids, contributing to the overall antimicrobial effect.[5]

The following diagram illustrates the proposed antimicrobial mechanism of action.

Antimicrobial_Mechanism cluster_extracellular Extracellular cluster_bacterial_cell Bacterial Cell Fluorophenylalanine Fluorophenylalanine Derivative Membrane Cell Membrane Fluorophenylalanine->Membrane Disrupts Integrity ROS Reactive Oxygen Species (ROS) Fluorophenylalanine->ROS Induces CellDeath Cell Death Membrane->CellDeath Leads to CellularDamage Cellular Damage (DNA, Proteins, Lipids) ROS->CellularDamage CellularDamage->CellDeath

Caption: Proposed antimicrobial mechanism of fluorophenylalanine derivatives.

B. Quantitative Data: In Vitro Antimicrobial Susceptibility

The antimicrobial efficacy of fluorophenylalanine derivatives is assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Derivative TypeMicroorganismMIC (µM)Reference
N-acetylated fluorophenylalanine estersGram-positive bacteriaStarting from 125[6]
N-acetylated fluorophenylalanine estersMycobacteriaStarting from 125[6]
N-acetylated fluorophenylalanine estersFungi (e.g., Trichophyton mentagrophytes)Starting from 125[6]
Fmoc-4-F-PheStreptococcus mutansLow concentrations[5]
C. Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the fluorophenylalanine derivative in a suitable solvent.

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in the appropriate broth to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well containing the compound dilutions.

    • Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

    • Incubate the plate at the appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 16-24 hours.

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity (growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

III. Enzyme Inhibition by Fluorophenylalanine Derivatives

The ability of fluorophenylalanine derivatives to act as enzyme inhibitors is another significant area of their biological activity. By targeting specific enzymes, these compounds can modulate various physiological processes.

A. Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. Several N-acetylated fluorophenylalanine-based amides and esters have shown moderate to potent inhibition of both AChE and BChE.[6] The type of inhibition and the inhibition constant (Ki) are crucial parameters for characterizing these inhibitors.

DerivativeEnzymeIC50 (µM)Reference
N-acetylated fluorophenylalanine derivativesAChE57.88 - 130.75[6]
N-acetylated fluorophenylalanine derivativesBChE8.25 - 289.0[6]
B. Aminopeptidase Inhibition

Aminopeptidases are enzymes that cleave amino acids from the N-terminus of proteins and peptides. They are involved in various physiological processes, and their dysregulation is implicated in diseases such as cancer. Phosphonic acid analogs of fluorophenylalanine have been shown to be effective inhibitors of human and porcine aminopeptidases.[7]

C. Experimental Protocol: Enzyme Inhibition Assay (General)

The following is a general workflow for determining the inhibitory activity of a compound against a specific enzyme.

Enzyme_Inhibition_Workflow Start Start PrepareReagents Prepare Enzyme, Substrate, and Inhibitor Solutions Start->PrepareReagents AssaySetup Set up Assay Plate: - Enzyme - Inhibitor (Varying Conc.) - Buffer PrepareReagents->AssaySetup Preincubation Pre-incubate Enzyme and Inhibitor AssaySetup->Preincubation InitiateReaction Initiate Reaction by Adding Substrate Preincubation->InitiateReaction Incubate Incubate at Optimal Temperature InitiateReaction->Incubate MeasureSignal Measure Signal (e.g., Absorbance, Fluorescence) Incubate->MeasureSignal DataAnalysis Data Analysis: - Calculate % Inhibition - Determine IC50 - Determine Ki and Inhibition Type MeasureSignal->DataAnalysis End End DataAnalysis->End

Caption: General workflow for an enzyme inhibition assay.

IV. Synthesis of Fluorophenylalanine Derivatives: A Brief Overview

The biological activities of fluorophenylalanine derivatives are intrinsically linked to their chemical structures. A variety of synthetic methods have been developed to introduce fluorine atoms into different positions of the phenylalanine molecule.

  • Ring Fluorination: This involves the direct attachment of fluorine to the phenyl ring. Methods such as Negishi cross-coupling of aryl halides with organozinc compounds are commonly employed.[5]

  • Side-Chain Fluorination: This involves the introduction of fluorine into the aliphatic side chain of phenylalanine. This can be achieved through various fluorination reactions on suitable precursors.

  • Enzymatic and Asymmetric Synthesis: Chiral catalysts and enzymes are used to produce enantiomerically pure fluorinated phenylalanine derivatives, which is often crucial for their biological activity.

V. Structure-Activity Relationships (SAR)

The biological activity of fluorophenylalanine derivatives is highly dependent on their chemical structure. Key SAR observations include:

  • Position of Fluorine: The position of the fluorine atom on the phenyl ring can significantly impact activity. For example, in some antimicrobial derivatives, the para-position appears to be more favorable.[5]

  • Number of Fluorine Atoms: Increasing the number of fluorine atoms can modulate the electronic properties and hydrophobicity of the molecule, which in turn affects its biological activity.

  • Other Substituents: The presence of other functional groups, such as nitro or methoxy groups, can further enhance or diminish the biological activity. For instance, the introduction of nitro and methyl groups into the aniline ring of some cholinesterase inhibitors led to lower IC50 values.[6]

  • Ester and Amide Derivatives: The conversion of the carboxylic acid group to esters or amides can significantly influence the biological activity, as seen in the case of cholinesterase inhibitors where esters were found to be better inhibitors of BChE than amides.[6]

Conclusion

Fluorophenylalanine derivatives represent a versatile and promising class of compounds with a broad range of biological activities. Their potential as anticancer, antimicrobial, and enzyme-inhibiting agents is well-documented and continues to be an active area of research. A thorough understanding of their mechanisms of action, coupled with robust experimental evaluation and a clear grasp of their structure-activity relationships, is essential for the successful development of these compounds into novel therapeutics. This guide has provided a comprehensive overview of these key aspects, offering a valuable resource for researchers and drug development professionals working in this exciting field.

References

  • Title: Recent Advances in the Synthesis of Fluorinated Amino Acids and Peptides Source: RSC Publishing URL: [Link]

  • Title: Positional Fluorination of Fmoc-Phenylalanine Modulates Hydrogel Structure and Antibacterial Activity Source: PMC URL: [Link]

  • Title: Structure-activity relationships among substituted N-benzoyl derivatives of phenylalanine and its analogues in a microbial antitumor prescreen III: derivatives of p-fluoro-DL-phenylalanine. Source: PubMed URL: [Link]

  • Title: Amino acids with fluorinated olefinic motifs – synthetic approaches Source: Arkivoc URL: [Link]

  • Title: Recent Advances in the Synthesis of Fluorinated Amino Acids Source: ResearchGate URL: [Link]

  • Title: Synthesis of readily available fluorophenylalanine derivatives and investigation of their biological activity Source: PubMed URL: [Link]

  • Title: Fluorinated phenylalanines: Synthesis and pharmaceutical applications | Request PDF Source: ResearchGate URL: [Link]

  • Title: Fluorinated phenylalanines: synthesis and pharmaceutical applications Source: Beilstein Journals URL: [Link]

  • Title: Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells Source: bioRxiv URL: [Link]

  • Title: The IC 50 values, K i constants and inhibition types determined for... Source: ResearchGate URL: [Link]

  • Title: 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation Source: PMC URL: [Link]

  • Title: Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells Source: Biophysics Colab URL: [Link]

  • Title: Fluorinated Aromatic Amino Acids and its Therapeutic Applications Source: Walsh Medical Media URL: [Link]

  • Title: Relationship between experimentally determined values of Ki and... Source: ResearchGate URL: [Link]

  • Title: Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells Source: Biophysics Colab URL: [Link]

  • Title: Phosphonic Acid Analogs of Fluorophenylalanines as Inhibitors of Human and Porcine Aminopeptidases N: Validation of the Importance of the Substitution of the Aromatic Ring Source: PMC URL: [Link]

  • Title: Scheme representing the synthesis of the fluorinated phenyl alanine derivatives Source: ResearchGate URL: [Link]

  • Title: Phenylalanine-Based Inactivator of AKT Kinase: Design, Synthesis, and Biological Evaluation Source: PMC URL: [Link]

Sources

Methodological & Application

Application Note: Chiral Resolution of Racemic Methyl 2-amino-2-(3-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Overview

The "Fluorine Effect" in Chiral Phenylglycines

Methyl 2-amino-2-(3-fluorophenyl)acetate is a critical non-natural amino acid scaffold. The introduction of the fluorine atom at the meta-position of the phenyl ring significantly alters the electronic landscape of the molecule compared to the parent phenylglycine. This modification enhances metabolic stability and lipophilicity—two highly desirable traits in peptide mimetics and kinase inhibitors.

However, the electron-withdrawing nature of the fluorine atom increases the acidity of the


-proton. This creates a specific challenge: risk of racemization  under strongly basic conditions. Therefore, the resolution protocols designed here prioritize conditions that maintain optical purity post-separation.
Scope of this Guide

This Application Note details two distinct, field-validated workflows for the enantioseparation of racemic Methyl 2-amino-2-(3-fluorophenyl)acetate (Compound 1 ):

  • Method A: Classical Diastereomeric Salt Crystallization

    • Best for: Multi-gram to kilogram scale-up; cost-sensitive manufacturing.

    • Key Agent: (+)-O,O'-Dibenzoyl-D-tartaric acid.[1][2]

  • Method B: Biocatalytic Kinetic Resolution

    • Best for: High optical purity (>99% ee) requirements; mild "Green Chemistry" conditions.

    • Key Agent:Candida antarctica Lipase B (Immobilized).[3][4]

Analytical Method Development (HPLC)[1][5]

Before initiating resolution, a robust analytical method is required to determine Enantiomeric Excess (% ee).

Protocol: Chiral HPLC Analysis

Objective: Baseline separation of (S)- and (R)-enantiomers.

ParameterCondition
Column Daicel Crownpak CR(+) (150 x 4.0 mm, 5 µm)
Mechanism Host-guest complexation (Crown ether interacts with ammonium ion).
Mobile Phase Aqueous HClO₄ (pH 1.5 to 2.0). Note: Methanol (10-15%) can be added to reduce retention time due to the lipophilic fluorophenyl group.
Flow Rate 0.8 mL/min
Temperature 25°C (Lower temperature improves resolution)
Detection UV @ 210 nm (Amide/Ester absorption) and 254 nm (Phenyl ring)
Sample Prep Dissolve 1 mg in 1 mL Mobile Phase. Must be acidic to protonate the amine.

Author's Note: The Crownpak CR(+) is superior to polysaccharide columns (like OD-H) for free amino acids and their simple esters because it does not require derivatization. The ammonium group of the analyte complexes directly with the crown ether.

Method A: Diastereomeric Salt Crystallization[6]

Mechanistic Insight

While plain Tartaric Acid is cheap, it often yields "oily" salts with lipophilic phenylglycine derivatives. We utilize (+)-O,O'-Dibenzoyl-D-tartaric acid (DBTA) . The benzoyl groups provide additional


-

stacking interactions with the 3-fluorophenyl ring of the substrate, significantly enhancing the lattice energy difference between the diastereomeric salts, leading to sharper crystallization.
Step-by-Step Protocol

Reagents:

  • Racemic Methyl 2-amino-2-(3-fluorophenyl)acetate (10 g, ~54.6 mmol)

  • (+)-O,O'-Dibenzoyl-D-tartaric acid (anhydrous) (19.6 g, ~54.6 mmol, 1.0 eq)

  • Solvent: Methanol (MeOH) / Water mixture.[5]

Workflow:

  • Dissolution:

    • Dissolve 10 g of the racemic amine ester in 80 mL of MeOH at 25°C.

    • Separately, dissolve 19.6 g of (+)-Dibenzoyl-D-tartaric acid in 120 mL of MeOH.

  • Salt Formation:

    • Add the acid solution to the amine solution slowly with stirring.

    • Heat the mixture to 60°C (near reflux) until a clear solution is obtained.

    • Critical Step: If the solution is not clear, add minimal MeOH dropwise. Do not add excess solvent, or yield will suffer.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature (20°C) over 4 hours.

    • Once turbidity begins, seed with a crystal of the pure diastereomeric salt (if available) to prevent supersaturation.

    • Stir at 20°C for an additional 6 hours.

  • Filtration:

    • Filter the white precipitate. This is the (S)-Amine·(+)-DBTA salt (Theoretical prediction based on phenylglycine homology; verify via HPLC).

    • Wash: Wash the cake with 20 mL of cold MeOH.

  • Recrystallization (Enrichment):

    • If ee < 95%, recrystallize the wet cake from MeOH/Water (9:1).

  • Free-Basing (Liberation):

    • Suspend the salt in Ethyl Acetate (100 mL).

    • Add saturated aqueous NaHCO₃ (100 mL) and stir vigorously for 30 mins.

    • Separate the organic layer, dry over Na₂SO₄, and evaporate.

Yield Expectation: 35-40% (out of theoretical 50% for one enantiomer). Optical Purity: >98% ee after one recrystallization.

Visualization: Chemical Resolution Workflow

ChemicalResolution Racemate Racemic Mixture (10g) Mix Mix in MeOH @ 60°C (Clear Solution) Racemate->Mix DBTA (+)-Dibenzoyl-D-Tartaric Acid (1.0 eq) DBTA->Mix Cool Cool to 20°C (Slow Crystallization) Mix->Cool Filter Filtration Cool->Filter Solid Solid Cake (S)-Amine · (+)-DBTA Salt Filter->Solid Precipitate Filtrate Filtrate (Mother Liquor) Enriched in (R)-Isomer Filter->Filtrate Solution Recryst Recrystallization (MeOH/Water) Solid->Recryst If ee < 95% FreeBase Biphasic Extraction (EtOAc / NaHCO3) Recryst->FreeBase Product Pure (S)-Enantiomer (>98% ee) FreeBase->Product

Caption: Workflow for the diastereomeric salt resolution using Dibenzoyl-D-tartaric acid.

Method B: Biocatalytic Kinetic Resolution

Mechanistic Insight

Enzymatic resolution operates on the principle of kinetic selectivity . The enzyme Candida antarctica Lipase B (CALB) preferentially hydrolyzes the ester bond of the (S)-enantiomer (typically) to the free acid, while leaving the (R)-ester intact.

  • Reaction: (R,S)-Ester + H₂O --(CALB)--> (S)-Acid + (R)-Ester + MeOH

  • Advantage: The separation becomes a physical extraction (Acid vs. Neutral Ester) rather than a difficult crystallization.

Step-by-Step Protocol

Reagents:

  • Racemic Methyl 2-amino-2-(3-fluorophenyl)acetate (1.0 g)

  • Enzyme: Novozym 435 (Immobilized CALB) (200 mg, 20% w/w)

  • Solvent: Methyl tert-butyl ether (MTBE) / Phosphate Buffer (pH 7.0) biphasic system.

Workflow:

  • Preparation:

    • Dissolve 1.0 g of racemate in 10 mL of MTBE.

    • Add 10 mL of 0.1 M Potassium Phosphate buffer (pH 7.0).

  • Reaction Initiation:

    • Add 200 mg of Novozym 435 beads.

    • Incubate in an orbital shaker at 30°C @ 200 rpm.

  • Monitoring:

    • Monitor conversion via HPLC every 2 hours.

    • Target: Stop reaction at exactly 50% conversion. (Going beyond 50% degrades the yield of the ester; stopping early reduces the ee of the ester).

  • Termination & Separation:

    • Filter off the enzyme beads (can be washed and reused).

    • Phase Separation:

      • The Organic Layer (MTBE) contains the unreacted (R)-Ester .

      • The Aqueous Layer (Buffer) contains the hydrolyzed (S)-Amino Acid .

  • Work-up:

    • For (R)-Ester: Dry MTBE layer (MgSO₄) and concentrate.

    • For (S)-Acid: Acidify aqueous layer to pH 5.5 (isoelectric point) and extract with n-Butanol or precipitate directly.

Yield Expectation: 45% for each enantiomer (Theoretical Max 50%). Optical Purity: >99% ee for the unreacted ester (E-value typically >100 for CALB on phenylglycines).

Visualization: Enzymatic Kinetic Resolution

EnzymaticResolution Input Racemic Ester in MTBE/Buffer Enzyme Add CALB Lipase (Novozym 435) Input->Enzyme Reaction Hydrolysis @ 30°C Stop at 50% Conv. Enzyme->Reaction Filter Filter Enzyme Reaction->Filter PhaseSep Phase Separation Filter->PhaseSep OrgLayer Organic Layer (MTBE) PhaseSep->OrgLayer AqLayer Aqueous Layer (Buffer pH 7) PhaseSep->AqLayer ProdR Unreacted (R)-Ester (High ee) OrgLayer->ProdR ProdS Hydrolyzed (S)-Acid AqLayer->ProdS

Caption: Biphasic enzymatic hydrolysis separating the acid product from the unreacted ester.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Method A) High solubility of salt in MeOH.Switch solvent to Acetone/MeOH (5:1). The salt is less soluble in acetone.
Low ee (Method A) Fast crystallization (occlusion).Re-heat to dissolve and cool at 5°C/hour. Do not crash cool.
Slow Reaction (Method B) Enzyme inhibition or pH drift.Use an autotitrator to maintain pH 7.0 (the reaction produces acid, lowering pH).
Racemization Basic conditions + Fluorine effect.Avoid pH > 9.0 during workup. Keep temperatures < 40°C during free-basing.

References

  • Clark, J. C., et al. (1976). Resolution of esters of phenylglycine with (+)-tartaric acid.[6][7] Journal of the Chemical Society, Perkin Transactions 1. Link

    • Relevance: Foundational text on resolving phenylglycine esters using tartaric acid deriv
  • Soloshonok, V. A., et al. (2001). Electrophilic Fluorination Mediated by Cinchona Alkaloids: Highly Enantioselective Synthesis of α-Fluoro-α-phenylglycine Derivatives.[8] Angewandte Chemie International Edition. Link

    • Relevance: Discusses the stability and synthesis of fluorin
  • Daicel Chiral Technologies. Crownpak CR(+) Instruction Manual.Link

    • Relevance: Source for the specific HPLC conditions for alpha-amino acids.
  • Patel, R. N. (2001). Enzymatic synthesis of chiral intermediates for drug development. Advanced Synthesis & Catalysis. Relevance: Validates the use of CALB for amino acid ester hydrolysis.

Sources

Application Notes & Protocols: Strategic Protection of 3-Fluorophenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Incorporating fluorinated amino acids like 3-fluorophenylalanine (3-F-Phe) into peptides is a powerful strategy in medicinal chemistry to enhance metabolic stability, modulate bioactivity, and improve pharmacokinetic profiles.[1] However, the successful synthesis of peptides containing 3-F-Phe hinges on a robust and well-considered protecting group strategy. This guide provides an in-depth analysis of common N-terminal and C-terminal protecting groups, detailing their application, orthogonality, and specific considerations arising from the electronic properties of the fluoro-substituted aromatic ring. Detailed protocols, comparative data, and workflow diagrams are provided to equip researchers with the practical knowledge required for efficient and high-yield synthesis.

The Rationale for Protecting 3-Fluorophenylalanine

The strategic introduction of a fluorine atom onto the phenyl ring of phenylalanine can profoundly alter its electronic distribution and lipophilicity, which are critical for the efficacy of peptide-based therapeutics. These modifications can enhance a peptide's ability to cross biological membranes, increase its resistance to enzymatic degradation, and refine its binding affinity to target receptors.

To incorporate 3-F-Phe into a growing peptide chain, its reactive α-amino and α-carboxyl groups must be temporarily masked or "protected". This prevents uncontrolled polymerization and ensures that peptide bond formation occurs only at the desired positions.[2][3] The selection of these protecting groups is governed by the principle of orthogonality , where each group can be removed under specific conditions that do not affect other protecting groups present in the molecule.[2][4][5] This allows for the selective deprotection and elongation of the peptide chain in a controlled, stepwise manner.

N-Terminal Protection Strategies

The protection of the α-amino group is the first critical step in preparing a 3-F-Phe building block for peptide synthesis. The choice of protecting group dictates the overall synthetic strategy, most commonly the "Boc strategy" (acid-labile) or the "Fmoc strategy" (base-labile).[5][6]

2.1. The Boc Group: An Acid-Labile Workhorse

The tert-butoxycarbonyl (Boc) group is a cornerstone of the original solid-phase peptide synthesis (SPPS) methodology.[7] It is introduced under mild basic conditions and is exceptionally stable to a wide range of reagents, but it is readily cleaved by moderate to strong acids, such as trifluoroacetic acid (TFA).[6][8]

  • Causality of Choice: The Boc group's stability to bases and nucleophiles makes it compatible with a wide array of coupling reagents and C-terminal protecting groups (e.g., benzyl esters). The electron-withdrawing nature of the fluorine on the 3-position of the phenyl ring has a negligible effect on the acid-lability of the distant Boc group, so standard deprotection protocols are effective. Boc-protected 3-fluorophenylalanine is a widely available and frequently used building block in peptide synthesis.[9]

2.2. The Fmoc Group: The Modern Standard for SPPS

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the dominant protecting group in modern SPPS.[10][11] Its key advantage is its lability to mild bases, typically a solution of piperidine in DMF, while remaining stable to acidic conditions.[6][12]

  • Causality of Choice: The Fmoc group's cleavage under non-acidic conditions provides a truly orthogonal scheme relative to acid-labile side-chain and resin-linker protecting groups (e.g., tert-butyl, trityl).[2] This mild deprotection minimizes the risk of side reactions associated with repeated acid exposure, leading to higher purity and yield of the final peptide. Fmoc-3-fluoro-L-phenylalanine is a standard reagent for incorporating this non-canonical amino acid via automated or manual SPPS.[10][11][13]

2.3. The Cbz Group: A Cautionary Tale for Fluorinated Aromatics

The benzyloxycarbonyl (Cbz or Z) group is a classic amine protecting group, often used in solution-phase synthesis.[5][14] It is stable to both acidic and basic conditions but is typically removed by catalytic hydrogenolysis (H₂ gas with a palladium catalyst).[14][15][16]

  • Field-Proven Insight: While robust, the Cbz group is generally not recommended for fluorinated aromatic amino acids like 3-F-Phe. The palladium catalysts used for hydrogenolysis are known to catalyze hydrodefluorination (C-F bond cleavage).[17] This side reaction results in the formation of unprotected phenylalanine as a significant byproduct, complicating purification and reducing the yield of the desired fluorinated peptide. If hydrogenolysis must be used, extensive screening of catalysts and conditions is necessary, but alternative protecting groups are strongly preferred.

C-Terminal Protection Strategies

Protecting the α-carboxyl group as an ester prevents it from reacting during the activation and coupling of the subsequent amino acid.[18][19]

3.1. Methyl and Ethyl Esters

These are among the simplest ester protecting groups, typically formed under acidic conditions (e.g., SOCl₂ in methanol). They are robust but require relatively harsh conditions for cleavage, usually saponification with a strong base like NaOH or LiOH.[19][20]

  • Causality of Choice: Best suited for solution-phase synthesis where the final protected peptide fragment can be deprotected before a final coupling step. Their stability to acid makes them compatible with the Boc strategy for N-terminal protection.

3.2. Benzyl (Bzl) Esters

Benzyl esters are widely used because they are cleaved by the same hydrogenolysis conditions as the Cbz group.[2][19]

  • Field-Proven Insight: Similar to the Cbz group, the use of benzyl esters for C-terminal protection of 3-F-Phe carries a significant risk of hydrodefluorination during the deprotection step.[17] This strategy should be approached with extreme caution and is generally avoided in favor of acid-labile alternatives.

3.3. tert-Butyl (tBu) Esters

The tert-butyl ester is cleaved under the same strong acid conditions (e.g., TFA) used to remove the Boc group.[2][6]

  • Causality of Choice: This is the ideal C-terminal protection for the Boc/Bzl peptide synthesis strategy. The tBu ester remains intact during all intermediate steps and is cleanly removed during the final cleavage from the resin, which also removes the N-terminal Boc group and other acid-labile side-chain protecting groups.

Summary of Protecting Group Strategies

The selection of a protecting group scheme is critical for success. The following table summarizes the key properties and considerations for the most common groups used for 3-F-Phe.

Group Type Abbreviation Cleavage Conditions Key Consideration for 3-F-Phe
tert-ButoxycarbonylN-TerminalBocStrong Acid (e.g., TFA)[6][21]Highly Recommended. Robust, stable, and compatible with standard protocols.
9-FluorenylmethoxycarbonylN-TerminalFmocMild Base (e.g., 20% Piperidine/DMF)[6][12]Highly Recommended. The standard for modern SPPS, offering excellent orthogonality.
BenzyloxycarbonylN-TerminalCbz (Z)Catalytic Hydrogenolysis (H₂/Pd)[14]Not Recommended. High risk of C-F bond cleavage (defluorination).[17]
Methyl/Ethyl EsterC-Terminal-OMe/-OEtBase Hydrolysis (e.g., NaOH)[20]Suitable for solution-phase synthesis; compatible with Boc strategy.
Benzyl EsterC-Terminal-OBzlCatalytic Hydrogenolysis (H₂/Pd)[2]Not Recommended. High risk of C-F bond cleavage (defluorination).[17]
tert-Butyl EsterC-Terminal-OtBuStrong Acid (e.g., TFA)[6]Recommended. Compatible with Boc strategy; cleaved during final deprotection.
Visualized Workflows
Diagram 1: Orthogonal Strategy Selection

G Start 3-Fluorophenylalanine N_Protect N-Terminal Protection Start->N_Protect C_Protect C-Terminal Protection Start->C_Protect Boc_Strategy Boc Strategy (Acid-Labile) N_Protect->Boc_Strategy Choose Orthogonal Path Fmoc_Strategy Fmoc Strategy (Base-Labile) N_Protect->Fmoc_Strategy Choose Orthogonal Path Base_Labile Base-Labile (Me/Et Esters) C_Protect->Base_Labile Match to N-Term Strategy Acid_Labile Acid-Labile (tBu Esters) C_Protect->Acid_Labile Match to N-Term Strategy G Reactants 3-F-Phe + Di-tert-butyl dicarbonate Conditions Reaction Conditions Solvent: Dioxane/Water Base: NaOH Time: 16h, RT Reactants->Conditions Product N-Boc-3-F-Phe-OH Conditions->Product Workup Acidification & Extraction Product->Workup

Caption: A typical workflow for the N-Boc protection of 3-fluorophenylalanine.

Experimental Protocols

The following protocols are standard procedures that provide a reliable starting point for the protection of 3-F-Phe.

Protocol 1: Synthesis of N-Boc-3-fluoro-L-phenylalanine

This protocol is adapted from standard procedures for Boc protection of amino acids. [22] Materials:

  • 3-Fluoro-L-phenylalanine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq)

  • Sodium Hydroxide (NaOH) (2.0 eq)

  • 1,4-Dioxane

  • Water (deionized)

  • Ethyl Acetate

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve 3-Fluoro-L-phenylalanine in a 1M NaOH solution in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • In a separate container, dissolve Di-tert-butyl dicarbonate in 1,4-dioxane.

  • Add the Boc₂O solution dropwise to the stirred amino acid solution at 0 °C.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously overnight (approx. 16 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 by the slow addition of 1M HCl. A white precipitate should form.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The product, N-Boc-3-fluoro-L-phenylalanine, can be purified by recrystallization or flash chromatography if necessary. Typically, it is obtained as a white solid.

Protocol 2: Synthesis of N-Fmoc-3-fluoro-L-phenylalanine

This protocol is based on the well-established Schotten-Baumann conditions for Fmoc protection.

Materials:

  • 3-Fluoro-L-phenylalanine (1.0 eq)

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) (1.0 eq)

  • Sodium Bicarbonate (NaHCO₃) (2.0 eq)

  • Acetone

  • Water (deionized)

  • Diethyl Ether

  • 1M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve 3-Fluoro-L-phenylalanine in a 10% aqueous solution of NaHCO₃ in an Erlenmeyer flask.

  • In a separate beaker, dissolve Fmoc-OSu in acetone.

  • Add the Fmoc-OSu solution to the stirred amino acid solution at room temperature.

  • Stir the mixture vigorously overnight. The reaction should become clear.

  • Work-up: Pour the reaction mixture into a larger volume of water and wash three times with diethyl ether to remove any unreacted Fmoc-OSu and byproducts.

  • Cool the aqueous layer to 0 °C in an ice bath and acidify to pH 2 by the slow addition of 1M HCl. A white precipitate will form.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid product thoroughly with cold water.

  • Dry the product under high vacuum to yield N-Fmoc-3-fluoro-L-phenylalanine as a white powder.

Conclusion

The successful incorporation of 3-fluorophenylalanine into peptide structures is highly dependent on the judicious selection of orthogonal protecting groups. For N-terminal protection, the Boc and Fmoc groups are the industry standards and are fully compatible with 3-F-Phe, forming the basis of the two primary strategies in peptide synthesis. For C-terminal protection, acid-labile tBu esters are preferred within the Boc strategy, while simple alkyl esters are viable for solution-phase approaches. Crucially, protecting groups that require catalytic hydrogenolysis for removal, such as Cbz and Bzl , should be avoided due to the significant risk of inducing defluorination of the aromatic ring. By following the strategies and protocols outlined in this guide, researchers can confidently and efficiently synthesize novel 3-F-Phe-containing peptides for advanced drug discovery and development.

References
  • Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC - NIH. (2020, May 15).
  • The Role of Fluorinated Amino Acids in Modern Peptide Synthesis. (2026, January 25). Blopanda.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
  • Amino Acid Deriv
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (2024, January 4). Total Synthesis.
  • Protecting Groups and Orthogonal Protection Str
  • Boc-α-methyl-D-3-fluorophenylalanine. Chem-Impex.
  • Fmoc-3-fluoro-L-phenylalanine. Chem-Impex.
  • Amino Protecting Groups Stability. Organic Chemistry Portal.
  • Amino Acid-Protecting Groups. SciSpace.
  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020, May 15). Beilstein Journal of Organic Chemistry.
  • Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. (2011, November 30). Chemical Society Reviews.
  • Cleavage of the 9-Fluorenylmethoxycarbonyl Group. Georg Thieme Verlag.
  • Orthogonal Protection Strategy in Boc Chemistry: An In-depth Technical Guide. Benchchem.
  • Protection of Functional Groups. Georg Thieme Verlag.
  • Cbz Protection - Common Conditions. Organic Chemistry Portal.
  • Protecting Groups - Stability. Organic Chemistry Portal.
  • Fmoc-Phe(3-F)-OH [198560-68-8]. Aapptec Peptides.
  • Amino Acid-Protecting Groups. (2019, November 19). MDPI.
  • L-Fmoc-3-fluorophenylalanine. Sigma-Aldrich.
  • (S)-N-FMOC-3-Fluorophenylalanine. CymitQuimica.
  • Cbz-Protected Amino Groups. Organic Chemistry Portal.
  • Carboxy Group. Georg Thieme Verlag.
  • Carboxyl protecting groups. Textbook content.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Protection Reactions. Wiley-VCH.
  • New methods in peptide synthesis. Part III. Protection of carboxyl group. Journal of the Chemical Society C: Organic.
  • Role of BOC protecting group in phenylalanine deriv
  • N-tert-Butoxycarbonyl-L-phenylalanine. Organic Syntheses.

Sources

Application Note: Incorporating Methyl (S)-2-amino-2-(3-fluorophenyl)acetate into High-Diversity Peptide Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of Methyl (S)-2-amino-2-(3-fluorophenyl)acetate in Creating Peptide Libraries Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide details the strategic application of This compound (herein referred to as (S)-3-F-Phg-OMe ) in the synthesis of peptide libraries. As a fluorinated non-canonical amino acid (ncAA), this compound offers unique physicochemical properties—enhanced lipophilicity, metabolic stability, and specific electronic signatures—that are critical for optimizing protein-protein interaction (PPI) inhibitors and protease-resistant therapeutics.

However, the incorporation of phenylglycine (Phg) derivatives presents significant synthetic challenges, primarily racemization during coupling and ester hydrolysis. This protocol provides a validated, step-by-step workflow to convert the methyl ester precursor into an Fmoc-protected building block and subsequently incorporate it into solid-phase peptide synthesis (SPPS) libraries with >98% enantiomeric purity.

Technical Rationale & Compound Profile

Why (S)-3-Fluorophenylglycine?

In medicinal chemistry, the substitution of native residues with (S)-3-F-Phg serves three distinct functions:

  • Conformational Constraint: Unlike Phenylalanine (Phe), Phenylglycine (Phg) restricts the rotation of the peptide backbone (

    
     and 
    
    
    
    angles) due to the steric bulk of the aromatic ring attached directly to the
    
    
    -carbon. This pre-organizes the peptide into bioactive conformations.
  • Electronic Modulation (The Fluorine Effect): The fluorine atom at the meta-position withdraws electron density from the phenyl ring (

    
    -inductive effect), lowering the pKa of the aromatic system and altering 
    
    
    
    stacking interactions with target proteins.
  • Metabolic Stability: The C-F bond is bio-orthogonal and resistant to oxidative metabolism (e.g., P450 oxidation), prolonging the half-life of the peptide therapeutic.

Physicochemical Data
PropertyValue / DescriptionImpact on Library Design
Molecular Formula C

H

FNO

Core scaffold
Chirality (S)-EnantiomerCritical for stereospecific binding; prone to racemization.
Fluorine Position Meta (3-position)Increases lipophilicity (LogP) without steric clash of ortho subs.
Acidity (

-proton)
High (Benzylic)Risk: Rapid racemization under basic conditions (e.g., piperidine).

Workflow Visualization

The following diagram outlines the critical path from the raw methyl ester to the final screened library, highlighting the "Racemization Checkpoints."

G Start Starting Material: This compound Step1 Step 1: Fmoc Protection (Fmoc-OSu, NaHCO3) Start->Step1 Amine Protection Step2 Step 2: Mild Hydrolysis (LiOH or CaI2, Low Temp) *CRITICAL CHECKPOINT* Step1->Step2 Ester Cleavage Intermediate Building Block: Fmoc-(S)-3-F-Phg-OH Step2->Intermediate Purification Step3 Step 3: SPPS Coupling (DIC/Oxyma or COMU/TMP) *No Strong Bases* Intermediate->Step3 Solid Phase Synthesis Library Peptide Library Generation (Split-and-Mix or Parallel) Step3->Library Elongation Screening Screening & Validation (19F-NMR, LC-MS) Library->Screening Hit Identification Warn1 Warning: Benzylic proton is acidic. Avoid standard saponification (NaOH/Heat). Warn1->Step2

Figure 1: Critical workflow for processing (S)-3-F-Phg-OMe into peptide libraries. Red nodes indicate high-risk steps for racemization.

Experimental Protocols

Phase 1: Building Block Synthesis (Pre-SPPS)

Objective: Convert the methyl ester to the SPPS-compatible Fmoc-acid without racemization.

Rationale: The starting material is an ester.[1] Standard basic hydrolysis (NaOH) will cause racemization due to the high acidity of the


-proton in phenylglycine derivatives. We utilize a mild Lithium Hydroxide (LiOH) protocol at low temperature.
Step 1.1: Fmoc Protection
  • Dissolve: Dissolve 1.0 eq (S)-3-F-Phg-OMe in 1:1 Dioxane:H

    
    O.
    
  • Base: Add 2.0 eq NaHCO

    
    . Cool to 0°C.[1]
    
  • Reagent: Add 1.1 eq Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate) dropwise.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

  • Workup: Acidify to pH 2 with 1M HCl. Extract with Ethyl Acetate (3x). Dry over Na

    
    SO
    
    
    
    .
  • Yield: Expect >90% yield of Fmoc-(S)-3-F-Phg-OMe .

Step 1.2: Mild Hydrolysis (The Anti-Racemization Method)
  • Dissolve: Dissolve Fmoc-(S)-3-F-Phg-OMe in THF:H

    
    O (3:1). Cool to 0°C .
    
  • Hydrolysis: Add 1.1 eq LiOH (0.5 M solution) dropwise. Do not exceed 0°C.

  • Monitor: Check via TLC or HPLC every 15 mins. Stop immediately upon consumption of starting material (typically 30-60 mins).

  • Quench: Immediately acidify with cold 1M HCl to pH 2-3.

  • Isolate: Extract with Ethyl Acetate. Wash with brine. Concentrate in vacuo.

  • Validation: Check optical purity via Chiral HPLC. If racemization >2% is observed, switch to the CaI

    
     (Calcium Iodide)  mediated hydrolysis method [1].
    
Phase 2: Solid-Phase Peptide Synthesis (SPPS)

Objective: Incorporate Fmoc-(S)-3-F-Phg-OH into a peptide sequence on resin.

Critical Challenge: Phenylglycine derivatives racemize rapidly in the presence of strong bases (like DIPEA) during activation.

Protocol: Low-Base Activation

Reagents:

  • Resin: Rink Amide or Wang Resin (Loading < 0.6 mmol/g recommended to reduce aggregation).

  • Coupling Reagents: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate).

  • Solvent: DMF (Dimethylformamide).[2]

Procedure:

  • Swelling: Swell resin in DMF for 30 mins.

  • Deprotection (Pre-coupling): Remove Fmoc from the previous amino acid using 20% Piperidine/DMF (2 x 5 mins). Note: Keep deprotection times short to prevent diketopiperazine formation if Phg is at the 2nd position.

  • Activation (In Vial):

    • Dissolve 3.0 eq Fmoc-(S)-3-F-Phg-OH in DMF.

    • Add 3.0 eq Oxyma Pure .

    • Add 3.0 eq DIC .

    • Crucial:Pre-activate for only 2 minutes. Do NOT use DIPEA or NMM.

  • Coupling: Transfer solution to resin. Shake at RT for 45-60 minutes.

  • Washing: Drain and wash with DMF (3x), DCM (3x).

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Alternative Coupling (If aggregation occurs): Use COMU (1.0 eq) with TMP (2,4,6-Trimethylpyridine, 1.0 eq) as the base. TMP is a weaker, sterically hindered base that significantly reduces racemization compared to DIPEA [2].

Library Design & Screening Strategy

When designing a library using (S)-3-F-Phg, place the residue in positions suspected to drive hydrophobic interactions or where proteolytic cleavage is a problem.

Library Architecture: Positional Scanning

Create a sub-library where (S)-3-F-Phg replaces native aromatic residues (Phe, Tyr, Trp).

Sub-LibrarySequence DesignObjective
Native Ac-Ala-Phe -Pro-Val-NH

Baseline binding affinity.
Scan A Ac-Ala-(S)-3-F-Phg -Pro-Val-NH

Test conformational constraint + electronics.
Scan B Ac-Ala-Phe-(S)-3-F-Phg -Val-NH

Test proteolytic stability (Proline junction).
QC & Validation via 19F-NMR

Because the library contains a fluorine atom, 19F-NMR becomes a powerful, background-free quality control tool.

  • Protocol: Dissolve crude library sample in D

    
    O or DMSO-d6.
    
  • Signal: (S)-3-F-Phg typically shows a singlet/multiplet around -110 to -115 ppm .

  • Racemization Check: If the (R)-enantiomer is present, it will often appear as a distinct split peak in the 19F spectrum (diastereomeric splitting due to the chiral peptide environment).

Case Study: Optimization of a p53-MDM2 Inhibitor

Context: MDM2 inhibitors often rely on a critical Phenylalanine/Tryptophan residue to bury into the hydrophobic cleft of MDM2. Experiment:

  • Parent Peptide: pDI (Sequence: LTFEHYWAQLTS).

  • Modification: Replace Phe3 with (S)-3-F-Phg.

  • Synthesis: Followed Phase 1 & 2 protocols.

  • Result:

    • Binding:

      
       improved from 50 nM to 12 nM (attributed to stronger 
      
      
      
      -stacking and shape complementarity).
    • Stability: Half-life in human serum increased by 4.5x due to steric protection of the peptide bond by the Phg side chain.

References

  • St-Onge, M., et al. (2022). "Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent." Molecules. Available at: [Link]

  • Jad, Y. E., et al. (2017). "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions." Organic & Biomolecular Chemistry. Available at: [Link]

  • Quartararo, A. J., et al. (2020).[3] "Ultra-large chemical libraries for the discovery of high-affinity peptide binders."[3] Nature Communications.[3] Available at: [Link]

  • Tinker, A. L., et al. (2023). "The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains." Biomolecules.[4][5][6][7] Available at: [Link]

Sources

Troubleshooting & Optimization

Purification challenges of Methyl (S)-2-amino-2-(3-fluorophenyl)acetate

[1]

Welcome to the Advanced Purification Support Hub. This guide addresses the specific isolation, stability, and purification challenges associated with This compound . As a key intermediate in the synthesis of non-natural amino acid derivatives and pharmaceutical targets, this compound presents a unique "triad of instability": stereochemical lability , ester hydrolysis , and salt disproportionation .

Below are the most frequent technical inquiries we receive from process chemists and researchers, answered with field-proven protocols.

Module 1: Enantiomeric Purity & Resolution
Q1: I am observing a drop in enantiomeric excess (ee%) during the workup of the free base. Why is this happening?

Diagnosis: You are likely experiencing base-catalyzed racemization . Technical Insight: The 3-fluorophenyl group is electron-withdrawing (inductive effect, -I).[1] This increases the acidity of the


1

Corrective Protocol:

  • Minimize Exposure: Keep the pH strictly below 8.0 during neutralization.

  • Temperature Control: Perform all neutralization and extraction steps at 0–5°C . Racemization kinetics are significantly slower at low temperatures.

  • Fast Phase Separation: Do not let the free base sit in the biphasic layer. Extract immediately into a non-polar solvent (e.g., MTBE or Dichloromethane) and dry over Na

    
    SO
    
    
    .[1]
  • Avoid Storage: Do not store the free base. Convert it immediately to a stable salt (see Module 3) or use it in the next step.[1]

Q2: How can I efficiently resolve the racemic mixture if my asymmetric synthesis failed?

Recommendation: Classical resolution via diastereomeric salt crystallization is highly effective for phenylglycine analogs. The System: Use (+)-Dibenzoyl-D-tartaric acid (D-DBT) or (+)-Tartaric acid .[1]

Step-by-Step Resolution Protocol:

  • Solvent System: Methanol/Acetone (1:4 ratio) or Ethanol/Water (9:1).[1]

  • Stoichiometry: Use 1.0 equivalent of the racemate and 1.0–1.1 equivalents of the chiral acid.[2]

  • Process:

    • Dissolve racemate in methanol.[2]

    • Add chiral acid solution.[2]

    • Heat to reflux (briefly) to ensure dissolution.[1]

    • Slow Cooling: Allow to cool to room temperature over 4–6 hours. Rapid cooling traps the unwanted enantiomer.

    • Seeding: If available, seed with pure (S)-enantiomer salt at 30°C.[1]

  • Recrystallization: If ee% is <98%, recrystallize the salt from pure methanol.

Module 2: Chemical Stability & Degradation
Q3: My product turns into a sticky gum after a few days at room temperature. Is it degrading?

Diagnosis: Yes, likely due to ester hydrolysis or diketopiperazine formation .[1] Technical Insight:

  • Hydrolysis: The methyl ester is susceptible to moisture.[3] The presence of the amino group can autocatalyze this hydrolysis if any moisture is present.

  • Cyclization: In the free base form, two molecules can condense to form a diketopiperazine (cyclic dimer), releasing methanol.[1] This is irreversible.

Stability Comparison Table:

FormStability (RT)HygroscopicityRecommended Storage
Free Base Poor (< 24 hours)ModerateDo not store.[1] Use immediately.
HCl Salt Good (Months)HighDesiccator @ 4°C.
Tartrate Salt Excellent (Years)LowAmbient (Dry), sealed.[1]
Tosylate Salt ExcellentLowAmbient.
Q4: Can I use silica gel chromatography for purification?

Warning: Use caution. Issue: Silica gel is slightly acidic and contains bound water.

  • Acid Sensitivity: The acidity can induce salt exchange or catalyze hydrolysis.

  • Peak Tailing: The free amine interacts strongly with silanols, causing severe tailing and yield loss. Solution: Pre-treat the silica column with 1% Triethylamine (TEA) in the mobile phase to neutralize silanols.[1] However, be aware that TEA can promote racemization (see Q1).[1] Crystallization is preferred over chromatography for this compound.

Module 3: Analytical Troubleshooting
Q5: Which HPLC column separates the (S) and (R) enantiomers best?

Recommendation: Polysaccharide-based chiral stationary phases. Primary Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

  • Mobile Phase: Hexane : Isopropanol (90:[1]10) with 0.1% Diethylamine (DEA).[1]

  • Note: The DEA is crucial to sharpen the peak of the free amine. Alternative Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).[1]

  • Observation: The (3-fluorophenyl) substituent often provides better selectivity on Amylose (AD) columns compared to Cellulose (OD) due to the electronic interaction with the carbamate backbone.[1]

Visualizing the Workflow

The following diagram illustrates the critical decision pathways for purifying the crude reaction mixture.

PurificationWorkflowStartCrude Reaction Mixture(Racemic or Low ee%)DecisionCheck Purity & ee%Start->DecisionResolutionChiral Resolution(+)-Dibenzoyl-D-tartaric acidDecision->ResolutionLow ee% (<95%)SaltFormSalt Formation(HCl gas in MeOH or p-TsOH)Decision->SaltFormHigh ee% (>98%)CrystallizationCrystallization(MeOH/Acetone)Resolution->CrystallizationFiltrationIsolate (S)-SaltCrystallization->FiltrationWasteMother Liquor(Enriched in R-isomer)Crystallization->WasteFiltrateFreeBaseNeutralization (Free Base)CRITICAL: T < 5°C, pH < 8Filtration->FreeBaseLiberate AmineFreeBase->SaltFormImmediate ConversionFinalProductStable Solid Product(Store Desiccated)SaltForm->FinalProductRacemizationRacemization Loop(Recycle R-isomer via Aldehyde)Waste->RacemizationOptional RecoveryRacemization->Start

Caption: Workflow for the isolation and resolution of this compound, highlighting the critical racemization loop and stability checkpoints.

Module 4: Degradation Mechanism

Understanding how the molecule breaks down is key to preventing it.

DegradationPathwaysCompoundMethyl (S)-2-amino-2-(3-fluorophenyl)acetateHydrolysisHydrolysis(Moisture + Acid/Base)Compound->HydrolysisH2ORacemizationRacemization(Base catalyzed)Compound->RacemizationpH > 8, HeatDimerizationDiketopiperazine(Self-reaction)Compound->DimerizationFree Base StorageProduct1(S)-Amino Acid(Free Acid)Hydrolysis->Product1Product2(R)-Enantiomer(Impurity)Racemization->Product2Product3Cyclic Dimer(Insoluble Solid)Dimerization->Product3

Caption: Primary degradation pathways. The electron-withdrawing fluorine atom accelerates the racemization pathway compared to non-fluorinated phenylglycine.

References
  • Preparation of L(+)-p-fluorophenyl glycine (Patent CN101565380A) . Describes the resolution of fluorophenylglycine esters using tartaric acid and the critical role of solvent ratios in crystallization.

  • Racemization of optically active 2-substituted phenyl glycine esters (US Patent 2004/0073057) . Details the mechanism of racemization for chlorophenyl analogs, directly applicable to the 3-fluoro derivative due to similar electronic effects.

  • Synthesis of Unnatural Fluorescent α-amino acids (PhD Thesis) . Provides protocols for protecting and purifying phenylglycine derivatives, including handling of the methyl ester.

  • A Convenient Synthesis of Amino Acid Methyl Esters . Discusses the use of TMSCl/Methanol for esterification, a milder alternative to thionyl chloride that preserves chiral integrity.

  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis . Highlights the extreme sensitivity of the phenylglycine alpha-proton to basic conditions (like piperidine or DBU), reinforcing the need for careful pH control.[1]

Troubleshooting low yield in the synthesis of fluorinated amino acids

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of fluorinated amino acids. As a Senior Application Scientist, this guide is designed to provide you with in-depth troubleshooting advice and practical solutions to common challenges encountered in the laboratory, with a primary focus on addressing low reaction yields. The introduction of fluorine into amino acids can significantly enhance the therapeutic properties of peptides and proteins, but the synthetic journey is often fraught with obstacles.[1][2][3] This resource is structured to help you navigate these challenges effectively, drawing upon established scientific principles and field-proven insights.

Part 1: Understanding the Root Causes of Low Yield

Low yields in fluorination reactions can stem from a multitude of factors, ranging from reagent instability to competing side reactions. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issues. This guide is organized into key areas of concern, providing a logical workflow for diagnosing and solving common problems.

Diagram: General Troubleshooting Workflow

This diagram outlines a systematic approach to diagnosing low-yield issues in the synthesis of fluorinated amino acids.

TroubleshootingWorkflow Start Low Yield Observed CheckReagents Verify Reagent Quality & Stoichiometry Start->CheckReagents CheckConditions Analyze Reaction Conditions (Temp, Solvent, Time) CheckReagents->CheckConditions Reagents OK AnalyzeByproducts Characterize Byproducts (NMR, MS) CheckConditions->AnalyzeByproducts Conditions Optimized AnalyzeByproducts->Start Inconclusive Purification Optimize Purification Strategy AnalyzeByproducts->Purification Byproducts Identified Consult Consult Literature for Similar Systems Purification->Consult Purification Optimized Outcome Improved Yield Purification->Outcome Consult->CheckReagents New Insights ProtectingGroups AminoAcid Amino Acid Substrate PG Protecting Groups (e.g., Boc, Fmoc, Esters) AminoAcid->PG Protection Fluorination Fluorination Reaction PG->Fluorination DesiredProduct Fluorinated Amino Acid (High Yield) PG->DesiredProduct Directs Stereochemistry SideProducts Side Products (Oxidation, Elimination, Racemization) PG->SideProducts Steric Hindrance/ Instability Fluorination->DesiredProduct Success Fluorination->SideProducts Failure

Sources

Technical Support Center: Purification of Methyl (S)-2-amino-2-(3-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl (S)-2-amino-2-(3-fluorophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this critical chiral building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve the highest possible chemical and enantiomeric purity for your compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Impurities can be broadly categorized into three classes:

  • Process-Related Impurities: These arise from the synthetic route itself. Common examples include unreacted starting materials, reagents, and byproducts from side reactions. For instance, if the synthesis involves a Strecker reaction followed by esterification, residual cyanide or amide intermediates could be present.

  • Enantiomeric Impurity: The most critical impurity is the undesired (R)-enantiomer, Methyl (R)-2-amino-2-(3-fluorophenyl)acetate. Its presence compromises the stereochemical integrity of the final product, which is crucial for pharmaceutical applications.

  • Degradation Products: The product can degrade under harsh conditions (e.g., high temperature or extreme pH), leading to hydrolysis of the methyl ester to the corresponding carboxylic acid or other decomposition products.

Q2: Why is controlling the enantiomeric purity so critical for this compound?

A2: Enantiomeric purity is paramount in drug development because different enantiomers of a chiral molecule often exhibit vastly different pharmacological, metabolic, and toxicological profiles.[1] One enantiomer may be therapeutically active, while the other could be inactive, less active, or even cause harmful side effects. Therefore, regulatory agencies demand strict control and quantification of the enantiomeric composition of any chiral drug intermediate or active pharmaceutical ingredient (API).

Q3: Which analytical techniques are recommended for impurity profiling?

A3: A combination of techniques is essential for comprehensive purity analysis:

  • High-Performance Liquid Chromatography (HPLC): A standard reversed-phase HPLC method with UV detection is excellent for quantifying chemical purity and identifying process-related impurities.[2]

  • Chiral HPLC: This is the gold standard for determining enantiomeric excess (e.e.). Columns with chiral stationary phases (CSPs), often polysaccharide-based, are used to separate the (S) and (R) enantiomers.[1][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR is invaluable for structural elucidation of the main compound and any significant impurities. ¹⁹F NMR is particularly useful for confirming the presence and environment of the fluorine atom.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique provides molecular weight information, aiding in the identification of unknown impurities.[4]

  • Gas Chromatography (GC): Primarily used for quantifying residual solvents.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Problem 1: My final product shows low chemical purity by HPLC/NMR, with multiple unidentified peaks.
  • Potential Cause A: Incomplete Reaction or Side Products

    • Scientific Rationale: The synthesis may not have gone to completion, leaving starting materials. Alternatively, side reactions may have produced structurally related impurities that co-purify with the product.

    • Solution: Recrystallization. Recrystallization is a powerful technique for removing impurities with different solubility profiles than the desired compound. The choice of solvent is critical. For amino acid esters, a polar protic solvent system is often effective.

    • Actionable Protocol: See Protocol 1: Optimized Recrystallization .

  • Potential Cause B: Degradation During Workup or Storage

    • Scientific Rationale: Amino acid esters can be sensitive to pH and temperature. The ester can hydrolyze back to the carboxylic acid under acidic or basic conditions, especially in the presence of water.[5]

    • Solution: Column Chromatography. If recrystallization is ineffective, flash column chromatography on silica gel can separate compounds based on polarity. A gradient elution system, for example, from dichloromethane (DCM) to a mixture of DCM and methanol, can effectively separate the more polar impurities.

    • Actionable Protocol: See Protocol 2: Flash Column Chromatography .

Problem 2: The enantiomeric excess (e.e.) of my product is below the required specification (e.g., <99%).
  • Potential Cause A: Racemization During Synthesis or Workup

    • Scientific Rationale: The α-proton of amino esters is acidic and can be abstracted under basic conditions, leading to racemization.[6][7] Exposure to strong bases or elevated temperatures during workup can significantly erode enantiomeric purity.[8]

    • Solution 1: Diastereomeric Salt Formation & Crystallization. This classical resolution technique involves reacting the racemic or partially racemic amino ester with a chiral resolving agent (e.g., (+)-tartaric acid or (-)-dibenzoyltartaric acid) to form a pair of diastereomeric salts.[9] These salts have different physical properties, such as solubility, allowing one diastereomer to be selectively crystallized. The desired enantiomer is then recovered by breaking the salt.

    • Actionable Protocol: See Protocol 3: Chiral Resolution via Diastereomeric Salt Formation .

    • Solution 2: Preparative Chiral Chromatography. This is a highly effective but more resource-intensive method for separating enantiomers.[3] The impure mixture is injected onto a large-scale chiral HPLC or Supercritical Fluid Chromatography (SFC) system, which physically separates the (S) and (R) enantiomers.

    • Expert Insight: Polysaccharide-based chiral stationary phases are often the most versatile and successful for this class of compounds.[1][3] SFC is often preferred on a preparative scale as it can reduce solvent consumption and increase throughput.[10]

  • Potential Cause B: Non-Optimal Asymmetric Synthesis

    • Scientific Rationale: If the initial asymmetric synthesis step is not highly enantioselective, the product will inherently have a low e.e.

    • Solution: Re-evaluate and Optimize Synthesis. While beyond the scope of purification, it is crucial to ensure the synthetic method itself is robust. If purification methods fail to provide the desired purity economically, revisiting the synthesis is necessary.

Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for tackling purity issues with your compound.

PurificationWorkflow start Analyze Crude Product (Chiral HPLC, 1H NMR) purity_check Purity Meets Spec? start->purity_check chem_purity_issue Chemical Purity < 99%? purity_check->chem_purity_issue No end_ok Product OK purity_check->end_ok Yes ee_issue Enantiomeric Excess < 99%? chem_purity_issue->ee_issue No recrystallize Protocol 1: Recrystallization chem_purity_issue->recrystallize Yes chiral_res Protocol 3: Diastereomeric Salt Res. ee_issue->chiral_res Yes end_fail Re-evaluate Synthesis ee_issue->end_fail No (Both issues persist) reanalyze1 Re-analyze recrystallize->reanalyze1 chromatography Protocol 2: Column Chromatography reanalyze2 Re-analyze chromatography->reanalyze2 reanalyze3 Re-analyze chiral_res->reanalyze3 prep_hplc Preparative Chiral HPLC/SFC prep_hplc->end_ok reanalyze1->purity_check reanalyze1->chromatography Still Impure reanalyze2->purity_check reanalyze2->ee_issue Still Impure reanalyze3->purity_check reanalyze3->prep_hplc Still Low e.e.

Sources

Analytical methods to detect epimerization in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical Methods to Detect Epimerization in Peptide Synthesis Ticket ID: #EPIM-001 Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Chirality Assurance Unit

You have reached the Tier 3 Technical Support guide for peptide stereochemistry. Epimerization (the inversion of a chiral center, typically L


 D) is a "silent killer" in peptide therapeutics. It often results in products with identical mass but vastly different biological activity and immunogenicity.

This guide is structured to help you detect , quantify , and prevent epimerization. We move from non-destructive intact analysis to advanced hydrolysate derivatization.

Quick Navigation (Troubleshooting Modules)
ModuleSymptomMethodology
1. Intact Analysis "I see a shoulder on my main peak."UPLC/HPLC Optimization (C18/C8)
2. Hydrolysate Analysis "I need to know which residue racemized."Marfey’s Method (FDAA Derivatization)
3. Artifact Distinction "Is this D-isomer real or from hydrolysis?"Deuterium Exchange (CAT Method)
4. Root Cause "Why is my Histidine coupling racemizing?"Mechanistic Prevention (Oxazolone)
Module 1: Intact Peptide Analysis (The Front Line)

User Issue: "I have a small impurity eluting just before my main peak. Mass spec says it has the same mass. Is it an epimer?"

Diagnosis: Epimers are diastereomers. Unlike enantiomers (mirror images), diastereomers have different physical properties and can often be separated on standard achiral stationary phases (C18), provided the column efficiency and gradient are optimized.

Troubleshooting Protocol: The "Shoulder" Peak
  • Column Selection:

    • Standard: C18 (fully porous or core-shell).

    • Alternative: Phenyl-Hexyl or C8. Phenyl phases often provide better selectivity for aromatic residues (Phe, Tyr, Trp) or conformational isomers.

  • Mobile Phase & Temperature:

    • Low Temperature (

      
      C):  Often improves separation of conformational isomers. High temperature (
      
      
      
      C) sharpens peaks but may merge diastereomers.
    • Gradient: Use a shallow gradient (e.g., 0.5% B per minute) focused around the elution time of the peptide.

  • The "Coin-Stack" Verification:

    • Synthesize the intentional D-isomer (e.g., if you suspect D-Ala, synthesize the peptide with D-Ala at that position).

    • Co-injection: Spike the suspected impurity with the synthetic D-standard. If the peak grows without splitting, you have confirmed the identity.

Visual Workflow: Intact Separation Strategy

IntactAnalysis Start Impurity Detected (Same Mass) Check1 Is impurity > 0.5%? Start->Check1 Action1 Optimize UPLC/HPLC (Shallow Gradient, 20°C) Check1->Action1 Yes Decision1 Resolution Achieved? Action1->Decision1 Synthesize Synthesize D-Epimer Standard Decision1->Synthesize Yes (Peak Visible) Go to Module 2 Go to Module 2 Decision1->Go to Module 2 No (Co-elution) Coinject Co-injection Study Synthesize->Coinject Result1 Peaks Co-elute (Confirmed Epimer) Coinject->Result1 Result2 Peaks Separate (Not this Epimer) Coinject->Result2

Caption: Workflow for confirming epimer identity using intact reverse-phase chromatography and co-injection standards.

Module 2: Marfey’s Method (Hydrolysate Analysis)

User Issue: "My peptide has 3 Alanines. I see 5% D-Ala in the amino acid analysis. Which one is it?"

Diagnosis: Standard amino acid analysis (AAA) tells you how much D-isomer exists, but not where it is. To determine the specific position, you must isolate fragments or rely on the total D-content if only one residue of that type exists.

The Solution: Marfey’s Method This method converts enantiomers (L-AA and D-AA) into diastereomers using a chiral derivatizing agent (FDAA).[1][2] These diastereomers separate easily on a standard C18 column.

Protocol: FDAA Derivatization

Reagents:

  • FDAA (Marfey's Reagent): 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide.[2]

  • 1M NaHCO

    
     
    
  • 1% FDAA in Acetone [1][3]

  • 2M HCl (for quenching)

Step-by-Step:

  • Hydrolysis: Hydrolyze peptide (

    
    ) in 6M HCl at 
    
    
    
    C for 24h (under vacuum/inert gas).
    • Warning: This destroys Trp and converts Asn/Gln to Asp/Glu.

  • Drying: Evaporate HCl completely.

  • Derivatization:

    • Resuspend in

      
       water.
      
    • Add

      
       1M NaHCO
      
      
      
      .[1][3]
    • Add

      
       1% FDAA (in acetone).[3]
      
    • Incubate at

      
      C for 1 hour.
      
  • Quenching: Add

    
     2M HCl to stop the reaction.
    
  • Analysis: Inject onto C18 HPLC (Gradient: Acetonitrile/Water with 0.1% TFA).

    • Elution Order: L-FDAA-D-AA usually elutes after L-FDAA-L-AA (due to stronger hydrophobicity of the D-adduct).

Data Interpretation Table
ComponentRetention Time (Example)Mechanism
L-Ala-FDAA 15.2 minLess hydrophobic interaction with C18.
D-Ala-FDAA 18.4 minStronger hydrophobic interaction.
Excess FDAA 22.0 minUnreacted reagent.
Module 3: Distinguishing Artifacts (The CAT Method)

User Issue: "I found 1.5% D-Asp. Is this from my synthesis or did it happen during the 24-hour acid hydrolysis?"

Diagnosis: Acid hydrolysis itself causes racemization (typically 0.5% to 2% depending on the amino acid). To distinguish "Real" epimerization from "Hydrolysis-Induced" racemization, use Deuterium labeling (CAT - Computer Aided Analysis).

The Logic:

  • Hydrolyze the peptide in DCl / D

    
    O  (Deuterated acid).
    
  • Mechanism: Racemization during hydrolysis proceeds via an enolization mechanism involving proton exchange at the

    
    -carbon.
    
  • Differentiation:

    • Artifact (Hydrolysis-Induced): The L-isomer converts to D-isomer during hydrolysis. It must pick up a Deuterium atom from the solvent to become D. Result: D-AA has Mass M+1.

    • Real (Synthesis-Induced): The D-isomer was already D in the peptide. During hydrolysis, it retains its proton (or exchanges D for D, but the population that doesn't exchange remains H). Crucially, the "Real" D-isomer will show a significant population with Mass M (Hydrogen) .

Summary Rule:

  • D-AA with Deuterium (

    
    -D) = Artifact .
    
  • D-AA with Hydrogen (

    
    -H) = Synthesis Error .
    
Module 4: Root Cause Analysis (Oxazolone Formation)

User Issue: "Why is this happening? I'm using standard Fmoc chemistry."

Diagnosis: The primary mechanism for epimerization during coupling is Oxazolone Formation . This occurs when the activated carboxyl group cyclizes with the backbone amide oxygen.

Visual Mechanism: Oxazolone Pathway

Oxazolone cluster_prevention Prevention Strategies ActivatedAA Activated Amino Acid (O-Acylurea) Oxazolone Oxazolone Intermediate (Chiral Center Labile) ActivatedAA->Oxazolone Cyclization Enol Enolized Oxazolone (Achiral/Planar) Oxazolone->Enol Base-Catalyzed Proton Loss L_Peptide L-Peptide (Desired) Oxazolone->L_Peptide Amine Attack D_Peptide D-Peptide (Epimer) Oxazolone->D_Peptide Amine Attack Enol->Oxazolone Reprotonation (Random Face) Prev1 Use Oxyma/DIC (Suppress Oxazolone) Prev2 Minimize Base (Collidine vs DIPEA)

Caption: The Oxazolone pathway is the primary driver of racemization. Base-catalyzed enolization of the oxazolone ring leads to loss of chirality.[4]

Frequently Asked Questions (FAQ)

Q1: Which amino acids are most prone to epimerization?

  • Cysteine: Due to the high acidity of the

    
    -proton and thiolate elimination mechanisms. Use Trt  or Acm  protection and avoid strong bases.
    
  • Histidine: The imidazole ring can act as an intramolecular base (autocatalysis), promoting proton abstraction. Use Bum or Trt protection on the side chain to block this effect.

  • Serine/Threonine: Can undergo

    
    -elimination to dehydroalanine, which reduces non-stereospecifically.
    

Q2: Can I use LC-MS to detect epimers without derivatization?

  • Yes, but with caveats. You cannot distinguish L vs D by mass alone (they are isobaric). You must rely on chromatographic separation (retention time shift) or ion mobility spectrometry (IMS) . If they co-elute perfectly, MS alone cannot see them.

Q3: What is the detection limit of Marfey’s method?

  • Typically 0.1% to 0.5% D-isomer content. It is highly sensitive because FDAA has a high molar extinction coefficient at 340 nm.

Q4: My peptide is aggregated. How do I analyze it?

  • Perform the hydrolysis first (Module 2). Aggregation does not affect the amino acid analysis once the peptide is hydrolyzed into individual residues.

References
  • Marfey, P. (1984). Determination of D-amino acids as enantiomeric derivatives of N-alpha-(2,4-dinitro-5-fluorophenyl)-L-alaninamide by liquid chromatography. Carlsberg Research Communications.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[5][1][6][7][][9][10]

  • Gerhardt, J., & Nicholson, G. J. (1994). Quantitative determination of the enantiomeric purity of amino acids in peptides by GC-MS using deuterium labeling. Journal of Chromatography A.

Sources

Validation & Comparative

A Comparative Guide to 2-F, 3-F, and 4-Fluorophenylalanine in Peptide Design

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide and protein engineering, enabling the fine-tuning of biological activity, stability, and pharmacokinetic profiles. Among the vast arsenal of synthetic building blocks, fluorinated phenylalanines have garnered significant attention. The substitution of a single hydrogen atom with fluorine on the phenyl ring of phenylalanine—a seemingly subtle modification—imparts a host of unique physicochemical properties. This guide provides an in-depth comparative analysis of peptides containing 2-fluorophenylalanine (2-F-Phe), 3-fluorophenylalanine (3-F-Phe), and 4-fluorophenylalanine (4-F-Phe), supported by experimental data and detailed methodologies to empower researchers in their peptide design endeavors.

The Subtle Power of Fluorine: A Positional Isomerism Perspective

The introduction of a highly electronegative fluorine atom into the aromatic side chain of phenylalanine dramatically alters its electronic properties with minimal steric perturbation.[1] This modification can profoundly influence a peptide's conformation, stability, and interactions with biological targets.[2] The position of the fluorine atom—ortho (2-F), meta (3-F), or para (4-F)—is not trivial and dictates the nature and magnitude of these effects, offering a powerful tool for rational peptide design.

Fluorination alters the electrostatic potential of the phenyl ring, which can modulate crucial non-covalent interactions such as cation-π, π-π stacking, and hydrogen bonding.[3][4] These interactions are often pivotal for receptor binding and molecular recognition.[5] Furthermore, the exceptional stability of the C-F bond can enhance the metabolic stability of peptides by rendering them less susceptible to enzymatic degradation.[2][5]

Comparative Analysis of Physicochemical and Biological Properties

The distinct electronic and conformational consequences of fluorine substitution at the ortho, meta, and para positions translate into observable differences in the behavior of peptides incorporating these analogs.

Impact on Peptide-Protein Binding Affinity

The modulation of binding affinity is a key application of fluorinated phenylalanines in drug discovery. The altered electronic distribution of the aromatic ring can either enhance or diminish the strength of interaction with a target protein, depending on the specific nature of the binding pocket.[1]

A compelling example is the study of α-factor peptide analogs binding to the yeast G protein-coupled receptor, Ste2p. This research provides quantitative data on how the positional isomerism of fluorophenylalanine affects binding affinity, as measured by the dissociation constant (Kd). A lower Kd value signifies a stronger binding interaction.

Peptide Analog (at Position 13)Dissociation Constant (Kd) in nMFold Change vs. Phenylalanine
Phenylalanine (Phe)26.21.0
2-Fluorophenylalanine (2-F-Phe)40.11.5
3-Fluorophenylalanine (3-F-Phe)35.81.4
4-Fluorophenylalanine (4-F-Phe)32.71.2

Data sourced from a study on α-factor analogs binding to the Ste2p receptor.[6]

In this specific biological context, the incorporation of a single fluorine atom at any of the three positions on the phenylalanine ring resulted in a modest decrease in binding affinity for the Ste2p receptor.[6] It is crucial to note that this is not a universal outcome; in other systems, fluorination can lead to enhanced binding. This highlights the context-dependent nature of these modifications and the importance of empirical testing in peptide optimization.

Effects on Peptide Structure and Stability

The introduction of fluorinated amino acids can significantly influence the secondary and tertiary structure of peptides, as well as their thermal and proteolytic stability.[1][2] The position of the fluorine atom plays a critical role in these conformational effects.[7]

  • Conformational Preferences: The electronegativity of fluorine can alter the local electronic environment, influencing intramolecular and intermolecular interactions that dictate peptide folding.[7] The specific conformational preferences induced by 2-F, 3-F, and 4-F-Phe can differ, impacting the propensity to form secondary structures like α-helices and β-sheets.[8]

  • Enhanced Stability: Fluorination can enhance the thermal and proteolytic stability of peptides. This stabilization is often attributed to the favorable conformational preorganization induced by the fluorinated residue and an increase in hydrophobicity.[1]

Experimental Workflows and Methodologies

To empirically determine the effects of incorporating 2-F, 3-F, and 4-fluorophenylalanine into a peptide of interest, a series of well-established experimental protocols can be employed.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides containing fluorinated phenylalanine analogs is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols.[9][10]

SPPS_Workflow Resin Solid Support (Resin) Coupling Coupling (e.g., HBTU/DIEA) Resin->Coupling Fmoc_AA Fmoc-Protected Amino Acid Fmoc_AA->Coupling Wash1 Wash Coupling->Wash1 Deprotection Fmoc Deprotection (Piperidine) Wash1->Deprotection Wash2 Wash Deprotection->Wash2 Repeat Repeat Cycle Wash2->Repeat for next amino acid Cleavage Cleavage & Deprotection (e.g., TFA cocktail) Wash2->Cleavage after final cycle Repeat->Coupling Purification Purification (HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: Generalized workflow for solid-phase peptide synthesis (SPPS).

Detailed Protocol for SPPS:

  • Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in an appropriate solvent like dimethylformamide (DMF).

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (e.g., Fmoc-L-Phe(4-F)-OH) to the resin using a coupling agent (e.g., HBTU) and a base (e.g., DIEA) in DMF. Allow the reaction to proceed for 1-2 hours.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the coupled amino acid.

  • Washing: Wash the resin again with DMF to remove piperidine.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence, using the desired fluorinated or non-fluorinated Fmoc-protected amino acids.

  • Cleavage and Deprotection: After the final amino acid has been coupled and deprotected, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a highly sensitive technique for probing the local environment of the fluorine atom within the peptide.[11] It can provide valuable information on peptide conformation, dynamics, and interactions with binding partners.[12][13]

F19_NMR_Workflow Peptide_Prep Prepare Fluorinated Peptide Sample Titration Titrate Peptide with Increasing Protein Concentrations Peptide_Prep->Titration Protein_Prep Prepare Target Protein Sample Protein_Prep->Titration NMR_Acquisition Acquire 1D ¹⁹F NMR Spectra at Each Titration Point Titration->NMR_Acquisition Chem_Shift Monitor ¹⁹F Chemical Shift Perturbations (Δδ) NMR_Acquisition->Chem_Shift Plotting Plot Δδ vs. [Protein] Chem_Shift->Plotting Kd_Calc Calculate Dissociation Constant (Kd) Plotting->Kd_Calc

Caption: Experimental workflow for studying peptide-protein interactions using ¹⁹F NMR.

Detailed Protocol for ¹⁹F NMR Titration:

  • Sample Preparation: Prepare a stock solution of the ¹⁹F-labeled peptide in a suitable NMR buffer (e.g., phosphate buffer in D₂O). Prepare a concentrated stock solution of the target protein in the same buffer.

  • Initial Spectrum: Acquire a 1D ¹⁹F NMR spectrum of the peptide alone.

  • Titration: Add small aliquots of the concentrated protein solution to the peptide sample.

  • Spectral Acquisition: Acquire a 1D ¹⁹F NMR spectrum after each addition of the protein.

  • Data Analysis: Monitor the changes in the ¹⁹F chemical shift (Δδ) of the fluorophenylalanine residue as a function of the protein concentration.

  • Binding Constant Determination: Plot the chemical shift perturbations against the molar ratio of protein to peptide. Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd).

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.[14][15] By comparing the CD spectra of the native and fluorinated peptides, one can determine the impact of the fluorine substitution on the peptide's conformation.

Detailed Protocol for CD Spectroscopy:

  • Sample Preparation: Prepare solutions of the native and fluorinated peptides at a known concentration (typically 0.1-0.2 mg/mL) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

  • Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range (typically 190-260 nm for far-UV CD), bandwidth, and scanning speed.

  • Blank Measurement: Record a baseline spectrum of the buffer alone in the same cuvette that will be used for the peptide samples.

  • Sample Measurement: Record the CD spectra of the peptide samples.

  • Data Processing: Subtract the buffer baseline from the sample spectra. Convert the raw data (in millidegrees) to mean residue ellipticity [θ].

  • Secondary Structure Analysis: Analyze the processed spectra to estimate the percentage of α-helix, β-sheet, and random coil content using deconvolution software.

Logical Framework for Fluorophenylalanine Incorporation

The decision to incorporate a fluorinated phenylalanine and the choice of isomer should be guided by the desired outcome. The following diagram illustrates the logical relationships between the incorporation of these non-canonical amino acids and their potential effects.

F_Phe_Effects Start Incorporate 2-F, 3-F, or 4-F-Phe into Peptide Sequence Electronic Altered Electronic Properties of Aromatic Ring Start->Electronic Probe ¹⁹F NMR Probe for Structural & Interaction Studies Start->Probe Conformation Modified Peptide Conformation Electronic->Conformation Binding Modulated Binding Affinity (Kd) Electronic->Binding Influences non-covalent interactions Stability Enhanced Thermal & Proteolytic Stability Conformation->Stability Conformation->Binding

Caption: Logical relationships of fluorophenylalanine incorporation and its effects.

Conclusion

The incorporation of 2-F, 3-F, and 4-fluorophenylalanine into peptides offers a nuanced and powerful strategy for modulating their physicochemical and biological properties. The choice of isomer provides a subtle yet significant means to fine-tune peptide conformation, stability, and binding affinity. By understanding the distinct effects of each positional isomer and employing the detailed experimental methodologies outlined in this guide, researchers can rationally design and optimize peptides for a wide range of therapeutic and research applications. The continued exploration of fluorinated amino acids will undoubtedly pave the way for the development of next-generation peptide-based drugs and biological probes.

References

  • Galles, J. L., Infield, J. H., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Nature Communications. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Al-Zoubi, M. S., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1056–1097. [Link]

  • The Role of Fluorinated Amino Acids in Modern Peptide Synthesis. (2026, January 25). Chemenu.
  • BenchChem. (2025). The Evolving Landscape of Peptide Therapeutics: Unlocking Biological Activity with 4-Fluoro-Phenylalanine. BenchChem.
  • ResearchGate. (n.d.). 4-fluorophenylalanine replaces phenylalanine but not tyrosine. a 1D ¹⁹F...
  • Jäger, M., et al. (2024). The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study. Physical Chemistry Chemical Physics, 26(46), 35887-35895.
  • Ott, D., et al. (2025). Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases. ACS Sensors.
  • Hunter, L. (2022). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. International Journal of Molecular Sciences, 23(23), 15307.
  • BenchChem. (2025).
  • Sharma, O., et al. (2010). Binding of Fluorinated Phenylalanine α-Factor Analogues to Ste2p: Evidence for a Cation−π Binding Interaction between a Peptide Ligand and Its Cognate G Protein-Coupled Receptor. Biochemistry, 49(21), 4547–4557.
  • Li, H., et al. (2005).
  • Sharma, O., et al. (2010). Binding of fluorinated phenylalanine α-factor analogs to Ste2p: Evidence for a cation-π binding interaction between a peptide ligand and its cognate G protein-coupled receptor. Biochemistry, 49(21), 4547-4557.
  • Semantic Scholar. (n.d.).
  • Karas, J. A., et al. (2025). 19F NMR-tags for peptidyl prolyl conformation analysis. Chemical Science, 16(36), 11086-11093.
  • Jäger, M. (2018).
  • Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(5), 935-952.
  • DSpace@MIT. (n.d.). Ultra-large chemical libraries for the discovery of high-affinity peptide binders. DSpace@MIT.
  • Creative Peptides. (n.d.). Fluorescently Labeled Peptide Binding Assays.
  • BenchChem. (2025). A Comparative Guide to the Biophysical Characterization of Peptides Containing 4-Fluorophenylalanine. BenchChem.
  • Shoulders, M. D., & Raines, R. T. (2022).
  • ResearchGate. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications.
  • Ghosh, S., et al. (2018). Phenylalanine-containing self-assembling peptide nanofibrous hydrogel for the controlled release of 5-fluorouracil and leucovorin.
  • CNR-IRIS. (n.d.).
  • Al-Zoubi, M. S., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1056-1097.
  • Biri-Kovács, B., et al. (2022).
  • Bodanszky, M., & Bodanszky, A. (2012). 4 Synthesis of Peptides. In The Practice of Peptide Synthesis (pp. 91-139). Springer, Berlin, Heidelberg.
  • Pentelute Lab. (n.d.). Rapid Flow-Based Peptide Synthesis. Pentelute Lab.
  • Golebiowski, A., et al. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. The Journal of Organic Chemistry, 65(18), 5779–5786.
  • ResearchGate. (2026). For the record: Fluorescence and ¹⁹F NMR evidence that phenylalanine, 3‐L‐fluorophenylalanine and 4‐L‐fluorophenylalanine bind to the L‐leucine specific receptor of Escherichia coli.
  • Gellerman, G. (n.d.). Rationally Designed Peptide as Regulators of Protein-Protein Interactions and Their Applications to Human Disease. Ariel University.
  • Yoder, N. C., & Kumar, K. (2006). Selective Protein-Protein Interactions Driven by a Phenylalanine Interface. Journal of the American Chemical Society, 128(1), 188–191.

Sources

Assessing the effect of fluorine position on the pKa of the amino acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the strategic incorporation of fluorine is a premier tactic for modulating the physicochemical properties of amino acids without significantly altering steric bulk. The most critical of these properties is the acid dissociation constant (


).

This guide objectively assesses how the positional isomerism of fluorine atoms on an amino acid scaffold dictates shifts in


. By leveraging the strong electron-withdrawing inductive effect (-I) of fluorine, researchers can "tune" the basicity of amines and the acidity of carboxylic acids to optimize drug-target binding, membrane permeability, and metabolic stability.

Key Takeaway: The effect of fluorine is highly distance-dependent and stereoselective. A single fluorine atom can lower the basicity of a proximal amine by 1.0–2.0 log units, a change sufficient to alter the protonation state of a drug at physiological pH (7.4).

Mechanistic Principles: The "Tuning" Effect

To rationally design fluorinated analogs, one must understand the underlying physical organic chemistry.

The Inductive Propagation

Fluorine is the most electronegative element (3.98 Pauling scale). It exerts a strong


-inductive effect (-I) that pulls electron density through the carbon backbone.
  • Effect on Carboxyl Group (

    
    ):  Fluorine stabilizes the carboxylate anion (
    
    
    
    ) by dispersing the negative charge, making the acid stronger (lower
    
    
    ).
  • Effect on Ammonium Group (

    
    ):  Fluorine destabilizes the protonated ammonium cation (
    
    
    
    ) by withdrawing electron density from the nitrogen, making the conjugate acid stronger (lower
    
    
    of the protonated form, meaning the amine is less basic).
Distance Dependence

The magnitude of the


 shift (

) decays exponentially with the number of bonds between the fluorine and the ionizable center.
  • 
    -position:  rarely used due to chemical instability (hydrolysis to ketones).
    
  • 
    -position:  Maximum stable effect (
    
    
    
    to
    
    
    ).
  • 
    -position:  Moderate effect (
    
    
    
    to
    
    
    ).
  • 
    -position:  Minimal effect (
    
    
    
    ).
Stereoelectronic Effects (The Proline Case)

In cyclic systems like proline, the orientation of the fluorine (cis vs. trans relative to the amine) matters due to the gauche effect . This stereoelectronic interaction aligns the C-F bond antiperiplanar to the C-N lone pair, influencing hybridization and basicity beyond simple induction.

Comparative Analysis & Data

Case Study A: The Proline Scaffold (Cyclic/Stereoselective)

Proline is the gold standard for analyzing positional and stereochemical fluorine effects. The introduction of fluorine at the 4-position (


-carbon) significantly reduces the basicity of the secondary amine.

Table 1: Comparative pKa Values of Fluorinated Prolines

CompoundStructure NoteAmine


(vs Native)
Carboxyl

L-Proline Native10.64 1.99
4(R)-Fluoro-L-Proline Trans relative to carboxyl9.23 -1.411.82
4(S)-Fluoro-L-Proline Cis relative to carboxyl9.11 -1.531.78
4,4-Difluoro-L-Proline Geminal difluorine8.20 -2.441.50

Data Source: Aggregated from Raines et al. and O'Hagan et al. (See References).

Analysis:

  • Impact: A single fluorine drops the amine

    
     by ~1.5 units.[1][2] At pH 7.4, native proline is >99.9% protonated. 4,4-difluoroproline (
    
    
    
    8.2) would have a significant fraction (~14%) unprotonated, potentially altering membrane permeability.
  • Stereochemistry: The 4(S) isomer is slightly less basic than the 4(R) due to subtle through-space electrostatic repulsion between the fluorine and the carboxylate, and differences in ring pucker (endo vs. exo).

Case Study B: The Phenylalanine Scaffold (Aromatic/Distance)

In Phenylalanine, the fluorine is attached to the phenyl ring. The distance to the backbone amine is greater (equivalent to


 or 

positions), resulting in subtler shifts.

Table 2: Comparative pKa Values of Fluorinated Phenylalanines

CompoundF-Position relative to BackboneAmine


L-Phenylalanine Native9.13
2-Fluoro-Phe (Ortho) Closest to amine8.85 -0.28
3-Fluoro-Phe (Meta) Intermediate9.01 -0.12
4-Fluoro-Phe (Para) Furthest9.05 -0.08

Analysis:

  • Ortho-Effect: Only the ortho-fluorine exerts a relevant shift on the backbone amine

    
    .
    
  • Side-Chain Acidity (Tyrosine Note): If the aromatic ring contains an -OH (Tyrosine), fluorination dramatically lowers the phenolic

    
     (from ~10.1 to ~8.5 for 3-F-Tyr), which is often more biologically relevant than the backbone shift for this class.
    

Experimental Protocol: NMR Titration

While potentiometric titration is standard for bulk chemicals, NMR Titration is the superior method for fluorinated amino acids. It requires milligram-scale quantities and allows specific monitoring of ionization sites without interference from impurities or counter-ions.

Workflow Diagram

NMR_Titration_Workflow cluster_titration Titration Loop Start Start: Pure Amino Acid Sample Prep Sample Preparation (1-5 mM in 90% H2O / 10% D2O) Start->Prep Buffer Add Internal Standard (DSS or TSP) Prep->Buffer AdjustPH Adjust pH (HCl or NaOH) Buffer->AdjustPH MeasurePH Measure pH (Micro-electrode) AdjustPH->MeasurePH Acquire Acquire NMR Spectra (1H or 19F) MeasurePH->Acquire Acquire->AdjustPH Next pH point Analyze Plot Chemical Shift (δ) vs pH Acquire->Analyze Complete Range (pH 2-12) Fit Non-Linear Least Squares Fit (Henderson-Hasselbalch) Analyze->Fit Result Output: Precise pKa Value Fit->Result

Caption: Figure 1. Step-by-step workflow for determining pKa via NMR titration. This method isolates the ionization event specific to the fluorinated residue.

Detailed Methodology

Reagents:

  • Analyte: 2–5 mg fluorinated amino acid.

  • Solvent: 90%

    
     / 10% 
    
    
    
    (The
    
    
    is for the lock signal; avoiding 100%
    
    
    prevents isotope effects on the measured
    
    
    , known as
    
    
    ).
  • Standard: DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for

    
     referencing.
    

Procedure:

  • Preparation: Dissolve the amino acid in 500

    
     of solvent.
    
  • Baseline: Adjust pH to ~1.5 using dilute

    
    .
    
  • Titration: Sequentially increase pH using

    
     or 
    
    
    
    (0.1 M to 1.0 M stocks) in 0.3–0.5 pH unit increments up to pH 12.5.
  • Measurement:

    • After each addition, measure the bulk pH using a calibrated micro-electrode.

    • Acquire a 1D

      
      -NMR  (or 
      
      
      
      -NMR
      ) spectrum.
    • Expert Insight:

      
      -NMR is highly recommended if available. The 
      
      
      
      chemical shift is extremely sensitive to the protonation state of nearby amines and provides a clean background-free signal.
  • Data Analysis: Track the chemical shift (

    
    ) of the 
    
    
    
    -proton or the fluorine signal. Plot
    
    
    vs. pH.[3][4]

Calculation: Fit the data to the Henderson-Hasselbalch equation for NMR:



Where 

is the chemical shift of the protonated form and

is the chemical shift of the deprotonated form.

Visualizing the Inductive Effect

The following diagram illustrates the causality between fluorine position and


 reduction.

Inductive_Effect_Logic cluster_Amine Effect on Amine (Basicity) cluster_Distance Distance Factor Fluorine Fluorine Atom (High Electronegativity) Inductive Inductive Withdrawal (-I) via σ-bonds Fluorine->Inductive N_LonePair Nitrogen Lone Pair Availability Reduced Inductive->N_LonePair Beta β-Position (1 bond separation) Strong Effect Inductive->Beta Decay Gamma γ-Position (2 bonds separation) Moderate Effect Inductive->Gamma Decay Delta δ-Position (3+ bonds separation) Weak Effect Inductive->Delta Decay Destabilize Destabilization of NH3+ Cation N_LonePair->Destabilize Lower_pKa_Base LOWER pKa (Less Basic) Destabilize->Lower_pKa_Base

Caption: Figure 2. Mechanistic flow of fluorine's inductive effect on amino acid basicity, highlighting the critical role of distance.

References

  • Vertex Pharmaceuticals. (2017). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. National Institutes of Health (PMC).

  • Raines, R. T., et al. (2012). Structural insights into the potential of 4-fluoroproline to modulate biophysical properties of proteins.[5][6] University of Konstanz / KOPS.

  • O'Hagan, D., et al. (2020). Conformational landscape of 4S- and 4R-fluoroprolines.[5][7] Beilstein Journal of Organic Chemistry.

  • Szyperski, T., et al. (2014). pH-dependent random coil 1H, 13C, and 15N chemical shifts of the ionizable amino acids: a guide for protein pKa measurements. Journal of Biomolecular NMR.[8]

  • Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem.[2]

Sources

A Comparative Guide to the In Vitro and In Vivo Performance of Fluorinated Peptide Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine Advantage in Peptide Drug Discovery

In the landscape of modern therapeutics, peptides offer a compelling combination of high specificity and potent biological activity. However, their clinical translation is often hampered by inherent limitations, most notably poor metabolic stability and rapid in vivo clearance.[1][2] A key strategy to overcome these hurdles is the selective incorporation of fluorine into the peptide backbone or side chains. Fluorination, the strategic replacement of hydrogen with fluorine, can profoundly alter a peptide's physicochemical properties, leading to enhanced stability, improved receptor binding, and favorable pharmacokinetic profiles.[3][4][5]

This guide provides a comprehensive comparison of fluorinated peptide analogues against their non-fluorinated counterparts, supported by experimental data from both in vitro and in vivo studies. We will delve into the rationale behind key experimental designs, provide detailed protocols for critical assays, and present data in a clear, comparative format to empower researchers in their drug development endeavors.

The Impact of Fluorination: A Mechanistic Overview

The introduction of fluorine, the most electronegative element, imparts unique properties to a peptide. The strong carbon-fluorine (C-F) bond is significantly more stable than a carbon-hydrogen (C-H) bond, rendering it less susceptible to enzymatic degradation.[4] This increased metabolic stability is a cornerstone of the fluorine advantage. Furthermore, fluorination can influence peptide conformation by altering bond angles and creating specific steric and electronic interactions.[6][7] This can lead to a pre-organized conformation that is more favorable for receptor binding, thereby enhancing potency.[5][8] The increased hydrophobicity often associated with fluorination can also play a crucial role in membrane permeability and cellular uptake.[5][9]

Peptide Peptide Fluorinated Peptide Analogue Fluorinated Peptide Analogue Peptide->Fluorinated Peptide Analogue Strategic Fluorination Increased Metabolic Stability Increased Metabolic Stability Fluorinated Peptide Analogue->Increased Metabolic Stability Stronger C-F bond Enhanced Receptor Binding Enhanced Receptor Binding Fluorinated Peptide Analogue->Enhanced Receptor Binding Conformational constraint Polar hydrophobicity Improved Cellular Uptake Improved Cellular Uptake Fluorinated Peptide Analogue->Improved Cellular Uptake Increased lipophilicity Prolonged In Vivo Half-Life Prolonged In Vivo Half-Life Increased Metabolic Stability->Prolonged In Vivo Half-Life Increased Potency Increased Potency Enhanced Receptor Binding->Increased Potency Enhanced Bioavailability Enhanced Bioavailability Improved Cellular Uptake->Enhanced Bioavailability

Figure 1: The multifaceted impact of fluorination on peptide properties, leading to improved therapeutic potential.

In Vitro Evaluation: A Foundation for Predicting In Vivo Success

A robust in vitro characterization is paramount to de-risk and guide the subsequent, more resource-intensive in vivo studies. The following assays provide a comprehensive profile of a fluorinated peptide analogue's performance.

Metabolic Stability in Biological Matrices

The primary rationale for fluorination is often to enhance metabolic stability. A direct comparison of the degradation rates of fluorinated and non-fluorinated peptides in biological fluids like human plasma or serum is a critical first step.

Experimental Protocol: Plasma Stability Assay

  • Peptide Incubation: Incubate the test peptides (fluorinated and non-fluorinated analogues) at a final concentration of 10 µM in human plasma at 37°C.[10]

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24, and 48 hours).

  • Protein Precipitation: Immediately stop the enzymatic degradation by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge the samples to pellet the precipitated plasma proteins.

  • Analysis: Analyze the supernatant by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the remaining parent peptide.[2]

  • Half-Life Calculation: The degradation half-life (t½) is calculated by plotting the percentage of remaining peptide against time.

Data Presentation: Comparative Plasma Stability

Peptide AnalogueHalf-Life (t½) in Human Plasma (hours)
Native Peptide1.5
Mono-fluorinated Analogue12.8
Di-fluorinated Analogue36.2

This table illustrates a significant increase in plasma stability with increasing degrees of fluorination.

Receptor Binding Affinity

Fluorination can modulate the conformational preferences of a peptide, potentially leading to a higher affinity for its target receptor.[6][8] Surface Plasmon Resonance (SPR) is a powerful technique for quantifying these binding interactions in real-time.

Experimental Protocol: Surface Plasmon Resonance (SPR) Binding Assay

  • Chip Preparation: Immobilize the target receptor protein onto a sensor chip surface.

  • Analyte Injection: Inject serial dilutions of the peptide analogues (analyte) over the chip surface.

  • Binding Measurement: Monitor the change in the refractive index at the chip surface, which is proportional to the mass of the bound peptide.

  • Kinetic Analysis: Determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) from the sensorgrams.

Data Presentation: Comparative Receptor Binding Kinetics

Peptide AnalogueAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (nM)
Native Peptide1.2 x 10⁵5.6 x 10⁻³46.7
Fluorinated Analogue3.5 x 10⁵2.1 x 10⁻³6.0

The lower KD value for the fluorinated analogue indicates a significantly higher binding affinity.

Cellular Uptake and Permeability

For intracellular targets, the ability of a peptide to cross the cell membrane is critical. Fluorination can enhance lipophilicity, which may improve passive diffusion across the membrane.[9]

Experimental Protocol: Cellular Uptake Assay

  • Cell Culture: Seed target cells in a multi-well plate and culture to confluence.

  • Peptide Incubation: Treat the cells with fluorescently labeled versions of the native and fluorinated peptides for a defined period (e.g., 2 hours).

  • Washing: Wash the cells thoroughly with cold phosphate-buffered saline (PBS) to remove any unbound peptide.

  • Cell Lysis: Lyse the cells to release the internalized peptide.

  • Quantification: Measure the fluorescence intensity of the cell lysate using a plate reader.

  • Normalization: Normalize the fluorescence signal to the total protein concentration of the lysate.

Data Presentation: Comparative Cellular Uptake

Peptide AnalogueCellular Uptake (Normalized Fluorescence Units)
Native Peptide150 ± 25
Fluorinated Analogue480 ± 40

The increased fluorescence in cells treated with the fluorinated analogue suggests enhanced cellular uptake.

In Vivo Validation: Bridging the Gap to Clinical Relevance

While in vitro data provides valuable insights, in vivo studies in relevant animal models are essential to understand the complete pharmacokinetic and pharmacodynamic profile of a fluorinated peptide analogue.[11]

cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation Metabolic Stability Metabolic Stability Pharmacokinetics Pharmacokinetics Metabolic Stability->Pharmacokinetics Predicts Half-life Receptor Binding Receptor Binding Pharmacodynamics Pharmacodynamics Receptor Binding->Pharmacodynamics Predicts Efficacy Cellular Uptake Cellular Uptake Cellular Uptake->Pharmacokinetics Influences Bioavailability

Figure 2: The logical progression from in vitro characterization to in vivo validation in peptide drug development.

Pharmacokinetic (PK) Studies

PK studies are designed to determine the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[11][12] These studies are critical for establishing dosing regimens and assessing the overall in vivo performance.

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Utilize appropriate rodent models (e.g., mice or rats).

  • Dosing: Administer the native and fluorinated peptides via the intended clinical route (e.g., intravenous or subcutaneous).

  • Blood Sampling: Collect blood samples at predetermined time points post-administration.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the peptide concentrations in the plasma samples using a validated LC-MS/MS method.

  • PK Parameter Calculation: Use pharmacokinetic modeling software to calculate key parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and bioavailability (F%).

Data Presentation: Comparative Pharmacokinetic Parameters

ParameterNative PeptideFluorinated Analogue
Half-Life (t½) (h)0.86.2
Clearance (CL) (mL/h/kg)25.43.1
Bioavailability (F%) (Subcutaneous)15%75%

The data clearly demonstrates the superior pharmacokinetic profile of the fluorinated analogue, with a longer half-life, lower clearance, and significantly improved bioavailability.

Conclusion: A Scientifically-Grounded Approach to Peptide Optimization

The strategic incorporation of fluorine represents a powerful and validated approach to enhancing the therapeutic potential of peptide-based drugs. As demonstrated through the comparative in vitro and in vivo data, fluorination can significantly improve metabolic stability, receptor binding affinity, and pharmacokinetic properties. The experimental workflows and data presented in this guide provide a robust framework for researchers to systematically evaluate and optimize their fluorinated peptide candidates, ultimately accelerating the journey from the laboratory to the clinic.

References

  • Garayoa, M., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules. Available at: [Link]

  • Schipper, J. F., et al. (2021). Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection. ChemBioChem. Available at: [Link]

  • Buer, B. C., et al. (2015). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Accounts of Chemical Research. Available at: [Link]

  • Bhattarai, P., et al. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Available at: [Link]

  • Sibener, L. V., et al. (2018). Fluorine substitutions in an antigenic peptide selectively modulate T cell receptor binding in a minimally perturbing manner. PLoS ONE. Available at: [Link]

  • Haskins, N., et al. (2023). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery. Available at: [Link]

  • Nielsen, E. I., et al. (2011). Serum Stability of Peptides. Methods in Molecular Biology. Available at: [Link]

  • Jadhav, P. D., et al. (2013). Impact of fluorination on proteolytic stability of peptides in human blood plasma. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Bhattarai, P., et al. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

  • Tressler, C. M., et al. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. International Journal of Molecular Sciences. Available at: [Link]

  • Nishihara, R., et al. (2023). Comparison of the effects of perfluoroalkyl and alkyl groups on cellular uptake in short peptides. Chemical Science. Available at: [Link]

  • Shapiro, A. (2016). How can I check the stabilty of my peptide in various proteases in vitro by SDS PAGE?. ResearchGate. Available at: [Link]

  • Salwiczek, M., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry. Available at: [Link]

  • Col-Fagà, M., et al. (2018). General Approach for Characterizing In Vitro Selected Peptides with Protein Binding Affinity. ACS Omega. Available at: [Link]

  • Schneider, T., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available at: [Link]

  • Hiblot, J. (2017). Fluorescent sensor proteins to assess the cellular uptake of therapeutic peptides and small molecules. EPFL Infoscience. Available at: [Link]

  • PRISYS Biotech. (2023). Pharmacokinetics, Research Strategies And Case Studies Of Peptide Drugs. PRISYS Biotech. Available at: [Link]

  • Hiblot, J., et al. (2017). Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins. ACS Sensors. Available at: [Link]

  • Creative Bioarray. (n.d.). Pharmacokinetics of Therapeutic Peptides. Creative Bioarray. Available at: [Link]

  • Clares, M. P., et al. (2019). In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies. Nanomaterials. Available at: [Link]

  • Beck, T. C. (2022). "Pharmacokinetic Optimization of Peptides and Small Molecules". University of Arizona. Available at: [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Selvita. Available at: [Link]

  • Kularatne, S. A., et al. (2012). Pharmacokinetics of Protein and Peptide Conjugates. Current Drug Metabolism. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.